molecular formula C11H10N2O3 B1627702 4-Amino-6-methoxyquinoline-3-carboxylic acid CAS No. 933710-66-8

4-Amino-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B1627702
CAS No.: 933710-66-8
M. Wt: 218.21 g/mol
InChI Key: GCQXPAGPGGXAAD-UHFFFAOYSA-N
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Description

4-Amino-6-methoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-methoxyquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-methoxyquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-6-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQXPAGPGGXAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586473
Record name 4-Amino-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933710-66-8
Record name 4-Amino-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinoline-3-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-amino-6-methoxyquinoline-3-carboxylic acid (CAS 908350-29-8)

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2] First isolated from coal tar in 1834, this nitrogen-containing heterocycle is a prominent feature in numerous natural products, particularly alkaloids, and has been extensively utilized in the synthesis of compounds with a broad spectrum of therapeutic effects.[2] Within this class, derivatives of 4-aminoquinoline have garnered significant attention for their potent biological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[1][3]

The addition of a carboxylic acid moiety at the 3-position further enhances the therapeutic potential of the quinoline scaffold. This functional group can act as a critical pharmacophore, engaging in key hydrogen bonding and electrostatic interactions with biological targets.[4] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 4-amino group is a particularly important substituent, often associated with the accumulation of these compounds in acidic cellular compartments, which can be advantageous for targeting certain diseases.[1] Furthermore, the methoxy group at the 6-position can influence the molecule's metabolic stability and electronic properties.

This technical guide provides a comprehensive overview of 4-amino-6-methoxyquinoline-3-carboxylic acid, a molecule that combines these key structural features. While the CAS number 908350-29-8 is registered for its ethyl ester precursor, this guide will focus on the core carboxylic acid, detailing its physicochemical properties, a robust synthetic route, and its potential applications in research and drug development, grounded in the established activities of closely related analogues.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The properties of 4-amino-6-methoxyquinoline-3-carboxylic acid are summarized in the table below.

PropertyValueSource
CAS Number 908350-29-8 (for ethyl ester)[5]
Molecular Formula C₁₁H₁₀N₂O₃Calculated
Molecular Weight 218.21 g/mol Calculated
Appearance Off-white to white solid (predicted)Inferred from[5]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFGeneral chemical principles
pKa Estimated to be in the range of 4-5 for the carboxylic acid and 7-8 for the quinoline nitrogenGeneral chemical principles

Synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid

The synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid can be efficiently achieved through a two-step process: the synthesis of the ethyl ester precursor followed by its hydrolysis. This approach allows for the purification of the intermediate ester, ensuring a high-purity final product.

Part 1: Synthesis of Ethyl 4-amino-6-methoxyquinoline-3-carboxylate

A common and effective method for the synthesis of 4-aminoquinolines is through the cyclization of an appropriately substituted aniline followed by a nucleophilic aromatic substitution.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This step typically involves the Gould-Jacobs reaction.

    • Combine 4-methoxyaniline with diethyl (ethoxymethylene)malonate.

    • Heat the mixture, initially at 100-120°C to facilitate the initial condensation and elimination of ethanol.

    • The resulting intermediate is then cyclized at a higher temperature (typically 240-260°C) in a high-boiling point solvent like diphenyl ether. The high temperature is crucial for the thermal cyclization to form the quinoline ring system.

    • Cool the reaction mixture and triturate with a non-polar solvent like hexane to precipitate the product.

    • Filter and wash the solid to obtain ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

  • Step 2: Chlorination to Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

    • Treat the product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

    • Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC). The use of a reflux condenser is essential to prevent the loss of the volatile reagent.

    • Carefully quench the reaction by pouring it onto ice, which will hydrolyze the excess POCl₃.

    • Neutralize the acidic solution with a base, such as sodium bicarbonate, to precipitate the product.

    • Filter, wash with water, and dry the solid to yield ethyl 4-chloro-6-methoxyquinoline-3-carboxylate.

  • Step 3: Amination to Ethyl 4-amino-6-methoxyquinoline-3-carboxylate.

    • Dissolve the chlorinated intermediate in a suitable solvent, such as ethanol or isopropanol, in a sealed pressure vessel.

    • Saturate the solution with ammonia gas or use a solution of ammonia in the alcohol.

    • Heat the mixture to 120-150°C. The elevated temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the chloro group with ammonia.[1][3]

    • After cooling, the product will precipitate. Filter the solid, wash with a small amount of cold solvent, and dry to obtain ethyl 4-amino-6-methoxyquinoline-3-carboxylate.

Part 2: Hydrolysis to 4-amino-6-methoxyquinoline-3-carboxylic acid

The conversion of the ethyl ester to the desired carboxylic acid is achieved through hydrolysis. Both acidic and basic conditions can be employed, with basic hydrolysis often being cleaner and more efficient for this class of compounds.

Experimental Protocol:

  • Step 1: Saponification of the Ester.

    • Suspend ethyl 4-amino-6-methoxyquinoline-3-carboxylate in an aqueous solution of a strong base, such as 2N sodium hydroxide.

    • Heat the mixture to reflux (approximately 100°C) for 1-2 hours, or until the reaction is complete by TLC. The heating provides the necessary activation energy for the hydrolysis of the ester.

    • During this process, the ethyl ester is converted to the sodium salt of the carboxylic acid, which is soluble in the aqueous medium.

  • Step 2: Acidification and Precipitation.

    • Cool the reaction mixture to room temperature in an ice bath.

    • Slowly add a strong acid, such as 2N hydrochloric acid, dropwise with stirring until the pH of the solution is acidic (pH 4-5). This step protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Step 3: Isolation and Purification.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product under vacuum to yield pure 4-amino-6-methoxyquinoline-3-carboxylic acid.

SynthesisWorkflow cluster_ester Part 1: Ethyl Ester Synthesis cluster_acid Part 2: Hydrolysis 4-methoxyaniline 4-methoxyaniline Gould-Jacobs Reaction Gould-Jacobs Reaction 4-methoxyaniline->Gould-Jacobs Reaction diethyl (ethoxymethylene)malonate diethyl (ethoxymethylene)malonate diethyl (ethoxymethylene)malonate->Gould-Jacobs Reaction ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate Gould-Jacobs Reaction->ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate Chlorination Chlorination ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate->Chlorination POCl3 POCl3 POCl3->Chlorination ethyl 4-chloro-6-methoxyquinoline-3-carboxylate ethyl 4-chloro-6-methoxyquinoline-3-carboxylate Chlorination->ethyl 4-chloro-6-methoxyquinoline-3-carboxylate Amination Amination ethyl 4-chloro-6-methoxyquinoline-3-carboxylate->Amination Ammonia Ammonia Ammonia->Amination ethyl 4-amino-6-methoxyquinoline-3-carboxylate ethyl 4-amino-6-methoxyquinoline-3-carboxylate Amination->ethyl 4-amino-6-methoxyquinoline-3-carboxylate Hydrolysis Hydrolysis ethyl 4-amino-6-methoxyquinoline-3-carboxylate->Hydrolysis NaOH NaOH NaOH->Hydrolysis 4-amino-6-methoxyquinoline-3-carboxylic acid 4-amino-6-methoxyquinoline-3-carboxylic acid Hydrolysis->4-amino-6-methoxyquinoline-3-carboxylic acid

Caption: Synthetic workflow for 4-amino-6-methoxyquinoline-3-carboxylic acid.

Potential Applications and Biological Activity

While specific biological data for 4-amino-6-methoxyquinoline-3-carboxylic acid is not extensively reported in the literature, the well-established activities of structurally similar compounds provide a strong basis for predicting its potential applications.

Anticancer Potential

The 4-oxoquinoline (the tautomeric form of 4-hydroxyquinoline) and 4-aminoquinoline scaffolds are present in numerous compounds with demonstrated anticancer activity.[6][7][8] The proposed mechanism of action for many of these compounds is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[6][7][9] By intercalating into DNA and stabilizing the topoisomerase II-DNA complex, these molecules prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately apoptosis.

It is plausible that 4-amino-6-methoxyquinoline-3-carboxylic acid could exhibit similar activity. The planar quinoline ring system is ideal for DNA intercalation, and the carboxylic acid at the 3-position could form key interactions within the enzyme's active site.

TopoisomeraseInhibition Target_Compound 4-amino-6-methoxyquinoline- 3-carboxylic acid Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex Target_Compound->Cleavage_Complex Intercalates and Binds DNA Cancer Cell DNA DNA->Cleavage_Complex Topo_II Topoisomerase II Topo_II->Cleavage_Complex Inhibits Re-ligation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Putative mechanism of anticancer activity via Topoisomerase II inhibition.

Antimicrobial and Antimalarial Activity

The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine.[2] These compounds are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme, which ultimately kills the parasite.

Furthermore, various quinoline-3-carboxylic acid derivatives have demonstrated broad-spectrum antibacterial activity.[10][11] They often function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11] The structural similarities of 4-amino-6-methoxyquinoline-3-carboxylic acid to these known antimicrobial agents suggest it could be a promising candidate for further investigation in this area.

Conclusion

4-amino-6-methoxyquinoline-3-carboxylic acid is a molecule of significant interest, embodying a privileged scaffold in medicinal chemistry. Its synthesis is readily achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. Based on the extensive research on related quinoline derivatives, this compound warrants further investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases. This guide provides the foundational chemical knowledge to facilitate such research endeavors.

References

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google P
  • Brzozowski, Z., Slawinski, J., Olczak, A., & Gdaniec, M. (2001). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. European Journal of Medicinal Chemistry, 36(11-12), 901-913. (URL: [Link])

  • Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1380795. (URL: [Link])

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Preprints.org. (URL: [Link])

  • Brzozowski, Z., & Slawinski,J. (2002). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. Journal of Heterocyclic Chemistry, 39(4), 739-746. (URL: [Link])

  • Slawinski, J., & Brzozowski, Z. (2001). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 1. European Journal of Medicinal Chemistry, 36(11-12), 901-913. (URL: [Link])

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. (URL: [Link])

  • Saeed, A., Abdou, I., Salem, A., Ghattas, M., Atatreh, N., & AlNeyadi, S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. (URL: [Link])

  • Purohit, P., Mittal, R. K., & Khatana, K. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716. (URL: [Link])

  • Abulkhair, H. S., El-Gamal, K. M., & Abdel-Gawad, S. M. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 589-599. (URL: [Link])

  • de Oliveira, R. B., de Castro, A. A., de Souza, A. C. C., & de Almeida, M. V. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6513-6527. (URL: [Link])

  • Dash, A., Vaddamanu, G., Karreddula, R., Manubolu, S. S., G. P. K., & Mulakayala, N. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Drug Discovery Technologies, 19(2), 29-45. (URL: [Link])

  • Khan, K. M., Ambreen, N., Karim, A., Saied, S., Amyn, A., Ahmed, A., & Perveen, S. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(1), 205-211. (URL: [Link])

  • Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. (URL: [Link])

  • 4-amino-6-methoxyquinoline-3-carboxylic Acid Ethyl Ester - Cas No: 908350-29-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division. Tradeindia. (URL: [Link])

  • Bouone, Y. O., Bouzina, A., Djemel, A., Bardaweel, S. K., Ibrahim-Ouali, M., Bakchiche, B., Benaceur, F., & Aouf, N.-E. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(8), 5143-5154. (URL: [Link])

  • 6-Methoxyquinoline-3-carboxylic acid. PubChem. (URL: [Link])

  • Ukrainets, I. V., Sidorenko, L. V., & Gorokhova, O. V. (2007). 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 43(9), 1148-1152. (URL: [Link])

  • Soderberg, T. (2020). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. (URL: [Link])

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  • Musiol, R. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. (URL: [Link])

  • Degefa, G., & Belay, G. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3'-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry, 2021, 9939506. (URL: [Link])

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Sources

The Quinoline-3-Carboxylic Acid Scaffold: A Technical Guide to Structure, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-3-carboxylic acid scaffold—specifically its 4-oxo-1,4-dihydro tautomer—represents one of the most privileged structures in medicinal chemistry. Best known as the core of the fluoroquinolone antibiotics, this pharmacophore has transcended its bactericidal origins to demonstrate utility in antiviral, anticancer, and neuroprotective therapeutics. This guide provides a rigorous technical analysis of the scaffold’s structure-activity relationships (SAR), synthetic pathways (focusing on the Grohe-Hefer method), and mechanistic interactions, designed for drug discovery professionals.

Structural Architecture & SAR Analysis

The biological potency of the quinoline-3-carboxylic acid scaffold is dictated by a strict set of steric and electronic requirements. While the core bicycle provides the template for intercalation into DNA, the peripheral substituents dictate target selectivity and pharmacokinetic properties.

The Pharmacophore "Anatomy"
PositionFunctionalityCritical SAR Insights
N-1 Bioavailability & Potency Essential for overall potency. Steric bulk is limited; a cyclopropyl group is optimal (as in Ciprofloxacin), conferring broad-spectrum activity. Ethyl or tert-butyl groups are inferior.
C-2 Steric Gatekeeper Substitution here (e.g., methyl) often drastically reduces biological activity due to steric clash with the enzyme active site.
C-3 Metal Chelation The carboxylic acid is non-negotiable for antibacterial activity. It acts as a bidentate ligand (with the C-4 ketone) to chelate Mg²⁺, forming the bridge to the DNA-enzyme complex.
C-4 H-Bond Acceptor The keto group is essential. Reduction to an alcohol or removal abolishes activity.
C-6 Potency Multiplier A Fluorine atom here improves cell penetration (lipophilicity) and gyrase inhibition (up to 100-fold increase). This defines the "fluoroquinolone" class.[1][2]
C-7 Spectrum & PK The most variable region. Piperazinyl or pyrrolidinyl rings extend the spectrum to Gram-negative bacteria and influence half-life. Bulky groups here can overcome efflux pump resistance.
C-8 Activity/Toxicity A carbon (CH), Nitrogen (Naphthyridine), or C-F/C-OMe determines phototoxicity and anaerobic activity. Methoxy groups (e.g., Moxifloxacin) reduce phototoxicity.[3]
Visualization: SAR Logic Flow

The following diagram illustrates the causal relationships between structural modifications and biological outcomes.

SAR_Map Core Quinoline-3-Carboxylic Acid Core N1 Position N-1 (Cyclopropyl/Ethyl) Core->N1 C3_4 Positions C-3/C-4 (COOH / Keto) Core->C3_4 C6 Position C-6 (Fluorine) Core->C6 C7 Position C-7 (Cyclic Amines) Core->C7 Effect_N1 Potency & Pharmacokinetics N1->Effect_N1 Optimizes Effect_Mg Mg2+ Chelation (Enzyme Binding) C3_4->Effect_Mg Essential for Effect_C6 Cell Penetration & Gyrase Affinity C6->Effect_C6 Enhances Effect_C7 Antibacterial Spectrum (Gram +/-) C7->Effect_C7 Determines

Caption: Functional mapping of the quinolone scaffold. Blue nodes represent the core, grey nodes specific positions, and colored nodes the biological outcome.

Synthetic Methodologies: The Grohe-Hefer Process

While the Gould-Jacobs reaction was historically significant, it lacks the versatility required for modern N-1 substituted analogs. The Grohe-Hefer synthesis (often called the Grohe process) is the industry standard for high-yield construction of the quinoline-3-carboxylic acid core.

Why Grohe-Hefer?
  • Regiospecificity: Allows precise introduction of the N-1 substituent (e.g., cyclopropyl) before cyclization.

  • Yield: typically >80% for the cyclization step.

  • Versatility: Accommodates diverse C-7 leaving groups (Cl, F) for late-stage diversification.

Reaction Workflow

The synthesis proceeds via a benzoylacetate intermediate, followed by amino-acrylate formation and cyclization.[4]

Grohe_Synthesis Step1 2,4-Dichloro-5-fluoro- benzoyl chloride Inter1 Intermediate: Benzoyl Acrylate Step1->Inter1 + Ethyl 3-(dimethylamino)acrylate Step2 Ethyl 3-(dimethylamino) acrylate Step2->Inter1 Inter2 Enamine Intermediate Inter1->Inter2 + Cyclopropylamine - Dimethylamine Step3 Amine Exchange (R-NH2, e.g., Cyclopropylamine) Product Quinoline-3-Carboxylic Acid Ester Inter2->Product Intramolecular Nu-Ar Substitution Step4 Cyclization (NaH or K2CO3 / Heat)

Caption: The Grohe-Hefer synthetic route. Key advantages include the modular introduction of the N-1 substituent prior to ring closure.

Mechanism of Action: The Water-Metal Ion Bridge

Understanding the mechanism is critical for designing next-generation inhibitors that bypass resistance.

The Ternary Complex

Quinolones do not bind to DNA or the enzyme (Gyrase/Topoisomerase IV) alone with high affinity. They bind to the cleavage complex —a transient state where the enzyme has broken the DNA backbone.

  • The Bridge: The C-3 carboxylate and C-4 ketone coordinate a Magnesium ion (Mg²⁺) .

  • The Anchor: This Mg²⁺ coordinates with water molecules, which hydrogen bond to specific residues (Ser83 and Asp87 in E. coli GyrA).[5]

  • The Result: This "Water-Metal Ion Bridge" locks the enzyme on the DNA, preventing religation and causing accumulation of double-strand breaks, leading to cell death [1, 2].

Emerging Anticancer Mechanisms

Beyond bacteria, quinoline-3-carboxylic acid derivatives exhibit antiproliferative activity by:

  • Intercalation: Direct DNA binding in cancer cells.

  • Topoisomerase II Inhibition: Mammalian isoform targeting.

  • Tubulin Polymerization Inhibition: Disrupting mitosis in MCF-7 and K562 lines [3].

Experimental Protocol: Late-Stage C-7 Diversification

This protocol describes the synthesis of a ciprofloxacin analog via Nucleophilic Aromatic Substitution (


) at the C-7 position. This is the standard method for library generation.

Objective: Synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-phenylpiperazin-1-yl)-3-quinolinecarboxylic acid.

Reagents & Equipment
  • Substrate: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (or the 7-chloro analog).

  • Nucleophile: 1-Phenylpiperazine (1.2 equivalents).

  • Solvent: Pyridine or DMSO (Polar aprotic solvents facilitate

    
    ).
    
  • Monitoring: TLC (Silica gel, CH₂Cl₂:MeOH 9:1).

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the 7-halo-quinolone substrate in 5 mL of pyridine.

  • Addition: Add 1.2 mmol of 1-phenylpiperazine.

  • Reaction: Heat the mixture to reflux (approx. 115°C) under an inert atmosphere (

    
    ) for 3–6 hours.
    
    • Self-Validation: Monitor reaction progress via TLC every hour. The starting material (lower polarity) should disappear, and a fluorescent product spot (higher polarity) should appear.

  • Workup:

    • Evaporate the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in 10 mL of water.

    • Adjust pH to 7.0–7.5 using dilute HCl or acetic acid. This step precipitates the zwitterionic product.

  • Purification:

    • Filter the precipitate via vacuum filtration.

    • Wash the cake with cold water (

      
      ) and cold ethanol (
      
      
      
      ) to remove unreacted amine.
    • Recrystallization: Dissolve the crude solid in a minimum amount of hot acetonitrile or DMF/Ethanol mixture. Cool slowly to 4°C to yield pure crystals.

  • Characterization: Confirm structure via

    
    -NMR (look for piperazine protons at 3.0–3.5 ppm) and MS (M+1 peak).
    

Future Directions

The quinoline-3-carboxylic acid scaffold is evolving beyond simple antibiotics.[6]

  • Hybrid Molecules: Linking quinolones with oxazolidinones to create dual-action "Cadazolid-like" hybrids.

  • Non-Acidic Isosteres: Replacing the C-3 COOH with bioisosteres (e.g., tetrazoles) to alter pKa and improve CNS penetration for neurodegenerative targets.

  • Resistance Breakers: C-8 methoxy derivatives (like Moxifloxacin) reduce the frequency of resistance mutations by stabilizing the ternary complex even in the absence of the Ser83 anchor [4].

References

  • Aldred, K. J., et al. (2014).[5][7] "Fluoroquinolone-Gyrase-DNA Complexes: Two Modes of Drug Binding."[8] Nucleic Acids Research. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry. [Link]

  • Mittal, R. K., & Purohit, P. (2020). "Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent." Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Drlica, K., et al. (2009). "Quinolones: Action and Resistance Updated." Current Topics in Medicinal Chemistry. [Link]

  • Grohe, K., & Hefer, K. (1974). "Verfahren zur Herstellung von 4-Chinolon-3-carbonsäuren." Liebigs Annalen der Chemie. (Foundational reference for the Grohe process).

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-amino-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, 4-amino-6-methoxyquinoline-3-carboxylic acid. As direct research on this specific molecule is nascent, this document synthesizes evidence from structurally related quinoline and aminoquinoline derivatives to propose and detail scientifically grounded hypotheses for its biological activity. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical entity.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The rigid, bicyclic aromatic structure of quinoline allows for precise three-dimensional orientation of functional groups, facilitating specific interactions with biological targets. The subject of this guide, 4-amino-6-methoxyquinoline-3-carboxylic acid, combines several key pharmacophoric features: the 4-aminoquinoline core, a known pharmacophore for DNA intercalators and kinase inhibitors, a methoxy group that can influence metabolic stability and target binding, and a carboxylic acid moiety that can modulate solubility and engage in hydrogen bonding interactions.

Given the functional motifs present in 4-amino-6-methoxyquinoline-3-carboxylic acid, this guide will explore three primary putative mechanisms of action:

  • Hypothesis 1: Inhibition of Topoisomerase II and DNA Damage Response

  • Hypothesis 2: Modulation of Lysosomal Function

  • Hypothesis 3: Kinase Signaling Pathway Inhibition

Each of these hypotheses is supported by extensive literature on analogous compounds and represents a plausible avenue for the biological activity of 4-amino-6-methoxyquinoline-3-carboxylic acid.

Hypothesis 1: Inhibition of Topoisomerase II and Induction of DNA Damage

Many anticancer agents derived from the quinoline scaffold exert their cytotoxic effects by targeting topoisomerase II, a critical enzyme in maintaining DNA topology during replication and transcription.[4] The planar aromatic ring system of quinolines can intercalate into the DNA helix, stabilizing the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the activation of the DNA damage response (DDR), ultimately culminating in apoptosis.

Proposed Signaling Pathway

The proposed signaling cascade initiated by topoisomerase II inhibition is depicted below.

Topoisomerase_II_Inhibition Compound 4-amino-6-methoxy- quinoline-3-carboxylic acid Topoisomerase_II Topoisomerase II-DNA Cleavage Complex Compound->Topoisomerase_II Stabilization DSB DNA Double-Strand Breaks (DSBs) Topoisomerase_II->DSB Induction ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR CHK2 CHK2 Phosphorylation ATM_ATR->CHK2 p53 p53 Stabilization and Activation CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway for Topoisomerase II inhibition.

Experimental Validation Workflow

A multi-step experimental approach is necessary to validate this hypothesis.

Experimental_Workflow_TopoII Assay1 In Vitro Topoisomerase II Decatenation Assay Assay2 Comet Assay (Single Cell Gel Electrophoresis) Assay1->Assay2 Assay3 γH2AX Immunofluorescence Staining Assay2->Assay3 Assay4 Western Blot for DDR Proteins Assay3->Assay4 Assay5 Cell Cycle Analysis by Flow Cytometry Assay4->Assay5 Assay6 Apoptosis Assay (Annexin V/PI Staining) Assay5->Assay6

Caption: Experimental workflow for validating Topoisomerase II inhibition.

Detailed Experimental Protocols

2.3.1. In Vitro Topoisomerase II Decatenation Assay

  • Objective: To directly measure the inhibitory effect of the compound on topoisomerase II activity.

  • Procedure:

    • Incubate purified human topoisomerase IIα with kinetoplast DNA (kDNA), a network of catenated DNA circles.

    • Add varying concentrations of 4-amino-6-methoxyquinoline-3-carboxylic acid or a known inhibitor (e.g., etoposide).

    • Initiate the reaction by adding ATP.

    • Stop the reaction and separate the DNA products by agarose gel electrophoresis.

    • Visualize the DNA under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA minicircles.

2.3.2. Western Blot for DNA Damage Response Proteins

  • Objective: To detect the activation of the DDR pathway in cells treated with the compound.

  • Procedure:

    • Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-CHK2, p53, γH2A.X).

    • Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

Hypothesis 2: Modulation of Lysosomal Function

4-aminoquinolines are weak bases that are known to accumulate in acidic cellular compartments, most notably the lysosome.[2][3][5] This accumulation can lead to lysosomal dysfunction, including an increase in lysosomal pH and the inhibition of lysosomal enzymes. The resulting impairment of autophagy and other lysosome-dependent processes can trigger cell death.

Proposed Mechanism

The accumulation of the compound within the lysosome is the initiating event in this proposed mechanism.

Lysosomal_Dysfunction Compound 4-amino-6-methoxy- quinoline-3-carboxylic acid Lysosome Lysosome Compound->Lysosome Cellular Uptake Accumulation Protonation and Accumulation Lysosome->Accumulation Trapping pH_Increase Increased Lysosomal pH Accumulation->pH_Increase Enzyme_Inhibition Inhibition of Lysosomal Hydrolases pH_Increase->Enzyme_Inhibition Autophagy_Block Autophagy Blockade Enzyme_Inhibition->Autophagy_Block Cell_Death Cell Death Autophagy_Block->Cell_Death

Caption: Proposed mechanism of lysosomal dysfunction.

Experimental Validation Workflow

3.2.1. Lysosomal Staining and pH Measurement

  • Objective: To visualize the accumulation of the compound in lysosomes and measure its effect on lysosomal pH.

  • Procedure:

    • Treat cells with the compound for a defined period.

    • Co-stain with LysoTracker Red (a fluorescent dye that accumulates in acidic organelles) and a fluorescently-tagged version of the compound (if available) or use a ratiometric pH-sensitive dye like LysoSensor Yellow/Blue.

    • Visualize cellular localization by fluorescence microscopy. A decrease in LysoTracker signal or a shift in the LysoSensor emission ratio indicates an increase in lysosomal pH.

3.2.2. Autophagy Flux Assay

  • Objective: To determine if the compound inhibits autophagic flux.

  • Procedure:

    • Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3).

    • Treat cells with the compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1).

    • Analyze the formation of autophagosomes (yellow puncta, GFP+RFP+) and autolysosomes (red puncta, RFP+GFP-) by fluorescence microscopy or flow cytometry. An accumulation of yellow puncta suggests a blockage in autophagic flux.

Hypothesis 3: Kinase Signaling Pathway Inhibition

The 4-aminoquinoline scaffold is a common feature in many kinase inhibitors.[6][7] Depending on the substitution pattern, these compounds can target a variety of kinases, including receptor tyrosine kinases like EGFR and intracellular kinases such as BTK or GRK6.[1][6][7] Inhibition of these kinases can disrupt critical signaling pathways involved in cell proliferation, survival, and differentiation.

Proposed Target Pathways

Given the structural alerts within 4-amino-6-methoxyquinoline-3-carboxylic acid, several kinase targets are plausible.

Kinase TargetAssociated Disease AreaRationale for Investigation
EGFRCancerNumerous quinoline derivatives are known EGFR inhibitors.[1]
BTKAutoimmune Diseases, B-cell Malignancies4-aminoquinoline-3-carboxamides have shown potent BTK inhibition.[6]
GRK6Multiple Myeloma4-aminoquinazolines (a related scaffold) are potent GRK6 inhibitors.[7]
PI3K/mTORCancerA nitroquinoline derivative has been shown to inhibit this pathway.[8]
Experimental Validation Workflow

A tiered approach is recommended for screening and validating kinase inhibition.

Kinase_Inhibition_Workflow Screening Broad-Spectrum Kinase Panel Screening Hit_ID Hit Identification Screening->Hit_ID Biochemical_Assay In Vitro Biochemical IC50 Determination Hit_ID->Biochemical_Assay Cellular_Assay Cell-Based Target Engagement Assay (e.g., NanoBRET) Biochemical_Assay->Cellular_Assay Downstream_Signaling Western Blot for Downstream Pathway Phosphorylation Cellular_Assay->Downstream_Signaling Phenotypic_Assay Cell Proliferation/Viability Assay Downstream_Signaling->Phenotypic_Assay

Caption: Tiered workflow for kinase inhibitor validation.

Detailed Experimental Protocols

4.3.1. In Vitro Biochemical IC50 Determination

  • Objective: To quantify the potency of the compound against a specific kinase.

  • Procedure:

    • Immobilize a kinase-specific substrate on a microplate.

    • Add the purified kinase, ATP, and varying concentrations of 4-amino-6-methoxyquinoline-3-carboxylic acid.

    • Allow the phosphorylation reaction to proceed.

    • Wash the plate and add a phosphorylation-specific antibody conjugated to a detection enzyme (e.g., HRP).

    • Add a chemiluminescent or colorimetric substrate and measure the signal.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

The therapeutic potential of 4-amino-6-methoxyquinoline-3-carboxylic acid is significant, with plausible mechanisms of action spanning DNA damage, lysosomal dysfunction, and kinase inhibition. The experimental frameworks provided in this guide offer a robust starting point for a thorough investigation of this promising compound. A systematic and rigorous evaluation of each proposed mechanism will be crucial in elucidating its definitive biological role and guiding its future development as a potential therapeutic agent.

References

  • BenchChem. (n.d.). Potential biological targets of 1-(4-Methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American journal of medicine, 75(1A), 5–10.
  • Singh, P., & Kaur, M. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry.
  • Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline-3-carboxylic acid. PubChem.
  • Romero, A. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1599335.
  • Chem-Impex International. (n.d.). 6-Methoxyquinoline-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Amino-6-methoxyquinoline-3-carboxylic acid ethyl ester AldrichCPR.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479-507.
  • Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of medicinal chemistry, 62(14), 6561–6574.
  • World Health Organization. (1981). Pharmacology of 8-aminoquinolines. IRIS.
  • Fernandes, C., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules (Basel, Switzerland), 19(5), 6436–6454.
  • A-Rassoul, R., et al. (2021). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. Journal of medicinal chemistry, 64(15), 11129–11147.

Sources

Synthesis Pathways for Substituted Quinoline-3-Carboxylic Acids: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted quinoline-3-carboxylic acids (often existing in their 4-oxo-1,4-dihydro tautomeric forms) represent a privileged scaffold in medicinal chemistry. They serve as the core pharmacophore for fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin), antimalarials, and emerging oncology therapeutics. The structural necessity of the C-3 carboxylic acid is absolute; it facilitates a critical hydrogen-bond and metal-ion bridge (typically with Mg²⁺) to bacterial DNA gyrase and topoisomerase IV, arresting DNA replication.

This technical guide deconstructs the synthetic methodologies used to assemble and derivatize this core. By moving beyond traditional high-temperature paradigms and integrating modern catalytic strategies, researchers can achieve higher yields, broader substrate scopes, and superior scalability.

Mechanistic Paradigms in Quinoline Core Assembly

The Classical Gould-Jacobs Electrocyclization

The most robust and historically significant route to the quinoline-3-carboxylic acid core is the Gould-Jacobs reaction 1. The causality of this synthesis relies on a sequence of nucleophilic addition, elimination, and thermally driven electrocyclization.

  • Condensation: A substituted aniline undergoes nucleophilic attack on the electrophilic methine carbon of diethyl ethoxymethylenemalonate (EMME). The subsequent elimination of ethanol yields an anilidomethylenemalonic ester.

  • Electrocyclization: The critical step is a 6-electron electrocyclization. Traditionally, this requires massive thermal energy (>250 °C in diphenyl ether) to overcome the activation barrier, forcing the cyclization onto the aromatic ring to form an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate 2.

  • Saponification: The ester is hydrolyzed under basic conditions to yield the free quinoline-3-carboxylic acid 3.

Overcoming the Thermal Barrier: Eaton's Reagent

The extreme temperatures of the classical Gould-Jacobs route often lead to substrate degradation and poor regioselectivity with meta-substituted anilines. To circumvent this, modern protocols utilize Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) 4.

Mechanistic Causality: Methanesulfonic acid acts as a Brønsted acid, protonating the carbonyl oxygen of the malonate, drastically increasing its electrophilicity. Simultaneously, P₂O₅ acts as a potent dehydrating agent. This dual-action environment lowers the activation energy required for the Friedel-Crafts-type ring closure, allowing cyclization to proceed at 80–100 °C. Unlike polyphosphoric acid (PPA), Eaton's reagent remains a low-viscosity liquid at room temperature, ensuring superior mass transfer and simplifying downstream aqueous workup.

G A Substituted Aniline + EMME B Condensation (- EtOH) A->B C Anilidomethylenemalonic Ester B->C D Electrocyclization (Heat or Eaton's Reagent) C->D E Quinoline-3-carboxylate Ester D->E F Saponification & Acidification (NaOH then HCl) E->F G Quinoline-3-carboxylic Acid F->G

Fig 1: The Gould-Jacobs reaction pathway from aniline to quinoline-3-carboxylic acid.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes physical or chemical cues that confirm the successful progression of the reaction without requiring immediate spectroscopic analysis.

Protocol 1: Condensation to Anilidomethylenemalonic Ester
  • Setup: In a round-bottom flask equipped with a short-path distillation head, combine 1.0 equivalent of the substituted aniline and 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).

  • Reaction: Heat the neat mixture to 110–120 °C under an inert atmosphere for 2 hours.

  • Self-Validation Checkpoint: The reaction's progress is physically validated by the distillation of ethanol (b.p. 78 °C) into the receiving flask. When ethanol evolution ceases, the condensation is complete.

  • Isolation: Cool the mixture to room temperature. Add cold hexanes to induce crystallization. Filter and dry the resulting solid.

Protocol 2: Eaton's Reagent-Catalyzed Cyclization
  • Setup: Suspend 10 mmol of the isolated anilidomethylenemalonic ester in 10 mL of Eaton's Reagent.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 2 hours.

  • Quenching: Cool the dark solution to room temperature. Slowly pour the mixture into a beaker containing a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Self-Validation Checkpoint: The addition will cause intense effervescence (CO₂ release). Continue adding the reaction mixture until effervescence ceases and the pH stabilizes at ~7.5. The sudden precipitation of a fine, pale-yellow solid confirms the successful formation of the quinoline-3-carboxylate ester.

  • Isolation: Filter the solid, wash thoroughly with deionized water to remove residual methanesulfonate salts, and dry under a vacuum.

Protocol 3: Saponification to the Free Acid
  • Reaction: Suspend the ester in a 10% (w/v) aqueous NaOH solution. Heat to reflux for 1.5 hours.

  • Self-Validation Checkpoint 1: As the ester hydrolyzes, the insoluble solid will completely dissolve, forming a clear solution of the highly water-soluble sodium quinoline-3-carboxylate salt.

  • Acidification: Cool the solution to 0 °C. Slowly add concentrated HCl dropwise until the pH reaches 2.0.

  • Self-Validation Checkpoint 2: The sudden, dense precipitation of a white-to-off-white solid upon reaching acidic pH confirms the protonation and isolation of the target free quinoline-3-carboxylic acid. Filter, wash with cold water, and dry.

Quantitative Efficacy Analysis

The choice of cyclization method drastically impacts throughput and yield. The table below summarizes the quantitative differences between classical thermal, microwave-assisted, and acid-catalyzed approaches based on recent methodological advancements.

Synthesis MethodCatalyst / ReagentTemperature (°C)Avg. Reaction TimeAvg. Yield (%)Mechanistic Advantage
Classical Thermal Diphenyl ether>2502 - 4 hours40 - 60Catalyst-free, highly scalable for robust substrates.
Microwave (MW) None / Neat250 (MW)7 - 15 mins70 - 85Rapid, uniform dielectric heating minimizes degradation.
Eaton's Reagent P₂O₅ / MeSO₃H80 - 1002 hours75 - 95Mild Lewis/Brønsted acid catalysis; excellent for sensitive groups.

Structural Derivatization and SAR Dynamics

Once the quinoline-3-carboxylic acid core is synthesized, targeted derivatization is required to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties. The Structure-Activity Relationship (SAR) of this scaffold is highly predictable 5.

  • N-1 Alkylation: The N-1 position controls overall potency and cellular penetration. Alkylation is typically achieved via an S_N2 reaction using an alkyl halide (e.g., ethyl iodide or cyclopropyl bromide) and K₂CO₃ in DMF. The cyclopropyl group is optimal for positioning the molecule within the DNA gyrase binding pocket.

  • C-6 Substitution: Fluorination at C-6 drastically increases lipophilicity, allowing the molecule to penetrate bacterial cell walls more efficiently. It also increases the binding affinity to the enzyme-DNA cleavage complex.

  • C-7 Nucleophilic Aromatic Substitution (S_NAr): The C-7 position is highly activated toward S_NAr, especially when a C-6 fluorine is present. Reacting the core with cyclic amines (e.g., piperazine or pyrrolidine) at this position broadens the spectrum of activity against Gram-negative bacteria.

  • C-8 Substitution: Introducing a methoxy group or a halogen (Cl, F) at C-8 reduces the propensity for bacterial resistance by altering the steric profile, preventing efflux pump recognition.

SAR Core Quinoline-3-carboxylic Acid N1 N-1: Alkylation (Potency & PK) Core->N1 C6 C-6: Fluorination (Gyrase Affinity) Core->C6 C7 C-7: Amination (Gram-ve Spectrum) Core->C7 C8 C-8: Methoxy/Halogen (Anti-Resistance) Core->C8

Fig 2: Structure-Activity Relationship (SAR) derivatization sites on the quinoline core.

Conclusion

The synthesis of substituted quinoline-3-carboxylic acids has evolved from brute-force thermal cyclizations to elegant, catalytically driven methodologies. By leveraging reagents like Eaton's Reagent or microwave irradiation, researchers can bypass the thermodynamic hurdles of the Gould-Jacobs reaction, achieving higher yields and preserving sensitive functional groups. When combined with rational SAR-guided derivatization at the N-1, C-6, and C-7 positions, this core remains one of the most versatile and potent scaffolds in modern drug discovery.

References

  • Benchchem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis."1

  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." 4

  • PMC. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." 2

  • Publishing at the Library. "View of Nonclassical Biological Activities of Quinolone Derivatives." 3

  • PubMed. "Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids." 5

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid via Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed protocol for the synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid through the base-catalyzed hydrolysis of its ethyl ester precursor, ethyl 4-amino-6-methoxyquinoline-3-carboxylate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety guidelines, and data interpretation.

Introduction and Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-aminoquinoline derivatives have garnered significant attention for their broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] 4-amino-6-methoxyquinoline-3-carboxylic acid is a key synthetic intermediate, serving as a versatile building block for the development of more complex, biologically active molecules. Its carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships in drug discovery programs.

This application note details a robust and efficient method for the preparation of this valuable intermediate from its commercially available ethyl ester. The chosen method is saponification, a classic and reliable base-catalyzed hydrolysis of an ester.

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[2] This reaction proceeds through a nucleophilic acyl substitution mechanism.

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π bond and forms a tetrahedral intermediate.[2]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms by eliminating the ethoxide ion (⁻OEt), which is a good leaving group.

  • Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This is an essentially irreversible acid-base reaction that drives the equilibrium towards the formation of the carboxylate salt, making the overall process highly efficient.[3]

  • Protonation: In the final workup step, an acid (e.g., HCl) is added to neutralize the reaction mixture and protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product.

This base-catalyzed approach is generally preferred over acid-catalyzed hydrolysis because the final deprotonation step renders the reaction irreversible, often leading to higher yields.[3]

G cluster_mechanism Mechanism of Saponification ester Ethyl 4-amino-6-methoxy quinoline-3-carboxylate tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate 1. Nucleophilic Attack oh_ion Hydroxide Ion (OH⁻) oh_ion->tetrahedral_intermediate ethoxide Ethoxide (EtO⁻) tetrahedral_intermediate->ethoxide carboxylic_acid Carboxylic Acid (Intermediate) tetrahedral_intermediate->carboxylic_acid 2. Elimination carboxylate_salt Carboxylate Salt ethoxide->carboxylate_salt carboxylic_acid->carboxylate_salt 3. Irreversible Deprotonation final_product 4-amino-6-methoxyquinoline -3-carboxylic acid carboxylate_salt->final_product 4. Protonation hcl Acid Workup (H⁺) hcl->final_product

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Detailed Experimental Protocol

Materials and Equipment
Reagents Grade Supplier
Ethyl 4-amino-6-methoxyquinoline-3-carboxylate≥98%Commercial
Sodium Hydroxide (NaOH)ACS ReagentCommercial
Hydrochloric Acid (HCl), concentratedACS ReagentCommercial
Ethanol (EtOH)Reagent AlcoholCommercial
Deionized Water (H₂O)--
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
pH meter or pH paper
Beakers and graduated cylinders
Buchner funnel and filter flask
Whatman filter paper
Spatula and weighing balance
Drying oven or vacuum desiccator
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[4][5]

  • Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[4][5]

  • Handling Reagents: Sodium hydroxide is corrosive and can cause severe burns. Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle both with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines. Do not pour organic solvents or corrosive solutions down the drain.[4][6]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place 5.0 g of ethyl 4-amino-6-methoxyquinoline-3-carboxylate into a 250 mL round-bottom flask.

    • Add a magnetic stir bar.

    • In a separate beaker, prepare a 2 M solution of sodium hydroxide by carefully dissolving 4.0 g of NaOH pellets in 50 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.

    • Add the 50 mL of 2 M NaOH solution and 50 mL of ethanol to the round-bottom flask containing the ester. The ethanol is added to increase the solubility of the organic starting material in the aqueous base.

  • Hydrolysis Reaction:

    • Attach the reflux condenser to the flask and ensure a steady flow of cooling water.

    • Place the flask in a heating mantle and begin stirring.

    • Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up and Product Isolation:

    • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a 400 mL beaker.

    • Place the beaker in an ice bath to cool it further.

    • While stirring, slowly and carefully add concentrated hydrochloric acid dropwise to neutralize the excess sodium hydroxide and protonate the carboxylate salt.

    • Monitor the pH of the solution. The desired product will precipitate out of the solution as a solid as the pH becomes acidic. Continue adding acid until the pH is approximately 4-5.

    • Once precipitation is complete, continue to stir the slurry in the ice bath for another 30 minutes to maximize crystal formation.

  • Purification and Drying:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

    • Wash the solid with a small portion of cold ethanol (20 mL) to remove any unreacted starting material or other organic impurities.

    • Press the solid as dry as possible on the filter paper.

    • Transfer the solid to a watch glass and dry it in a vacuum oven at 60-70 °C to a constant weight.

Data Summary and Yield Calculation

Parameter Value
Starting Material: Ethyl 4-amino-6-methoxyquinoline-3-carboxylate
Molecular FormulaC₁₃H₁₄N₂O₃
Molecular Weight246.26 g/mol
Amount Used5.0 g
Moles0.0203 mol
Product: 4-amino-6-methoxyquinoline-3-carboxylic acid
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
Theoretical Yield 4.43 g
Expected Experimental Yield 85-95% (3.77 - 4.21 g)

Experimental Workflow Diagram

G start Start: Weigh Reagents setup 1. Reaction Setup (Ester, NaOH, EtOH in Flask) start->setup reflux 2. Hydrolysis (Heat to Reflux for 4-6h) setup->reflux cool 3. Cool to Room Temp & then in Ice Bath reflux->cool neutralize 4. Acidify with HCl to pH 4-5 (Product Precipitates) cool->neutralize filter 5. Vacuum Filtration neutralize->filter wash 6. Wash Solid (Cold H₂O, Cold EtOH) filter->wash dry 7. Dry Product (Vacuum Oven) wash->dry end End: Pure Product dry->end

Caption: Workflow for the synthesis of 4-amino-6-methoxyquinoline-3-carboxylic acid.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Yield Incomplete reaction.Extend the reflux time. Confirm reaction completion with TLC.
Incorrect pH for precipitation.Re-check the pH of the filtrate. If it is not acidic, add more HCl.
Product is Oily/Gummy Impurities present.Ensure thorough washing with cold water and ethanol. Consider recrystallization from a suitable solvent like ethanol/water.
Product Fails to Precipitate Too much solvent; product is still dissolved.Reduce the volume of the solution by gentle heating before cooling and acidification. Ensure the pH is correct.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: quinoline.[Link]

  • Penta. Quinoline - SAFETY DATA SHEET.[Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). [Link]

  • Rlavie. CAS 908350-29-8 | 4-Amino-6-Methoxyquinoline-3-Carboxylic Acid Ethyl Ester.[Link]

  • ResearchGate. Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. (2025). [Link]

  • Organic Chemistry Portal. Synthesis of quinolines.[Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. (2022). [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters.[Link]

  • Tradeindia. 4-amino-6-methoxyquinoline-3-carboxylic Acid Ethyl Ester - Cas No: 908350-29-8.[Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). [Link]

Sources

Application Note: Optimized Gould-Jacobs Protocol for the Synthesis of Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, widely employed in the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives—the core scaffold of fluoroquinolone antibiotics (e.g., ciprofloxacin) and cannabinoid (CB2) receptor agonists , .

This application note details a robust, self-validating three-step protocol:

  • Condensation: Nucleophilic addition-elimination of an aniline with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: A thermally demanding 6π-electrocyclization. We present both the classical thermodynamic approach (Dowtherm A at 250 °C) and a modern, kinetically favored alternative using Eaton's Reagent .

  • Hydrolysis: Base-catalyzed saponification followed by acidification to yield the free carboxylic acid.

Mechanistic Pathway & Workflow

Understanding the causality of the reaction ensures successful troubleshooting. The initial condensation is driven forward by the continuous removal of the ethanol byproduct. The subsequent cyclization requires overcoming a high activation energy barrier to form the ketene intermediate, which tautomerizes to the stable 4-hydroxyquinoline aromatic system .

Mechanism N1 Step 1: Condensation Aniline + EMME (120 °C) N2 Intermediate Anilinomethylenemalonate N1->N2 - EtOH N3 Step 2: Cyclization Dowtherm A (250 °C) OR Eaton's Reagent (80 °C) N2->N3 N4 Intermediate Ethyl 4-hydroxyquinoline-3-carboxylate N3->N4 6π-Electrocyclization N5 Step 3: Hydrolysis & Acidification 1. NaOH (aq), Reflux 2. HCl to pH 2 N4->N5 N6 Final Product Quinoline-3-carboxylic acid N5->N6 Precipitation

Caption: Three-step Gould-Jacobs synthesis workflow for quinoline-3-carboxylic acid.

Experimental Protocols

Step 1: Condensation to Anilinomethylenemalonate

Causality & Design: The reaction between aniline and EMME is an equilibrium process. Heating at 120 °C without solvent (neat) or under microwave irradiation allows the ethanol byproduct to boil off, driving the reaction to completion according to Le Chatelier's principle .

Procedure:

  • In a round-bottom flask equipped with a short-path distillation head, combine the substituted aniline (1.0 equiv) and EMME (1.1 equiv).

  • Heat the mixture to 120–130 °C for 2 hours (or microwave at 130 °C for 7 minutes) , .

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the aniline spot and the collection of ethanol in the receiving flask confirm completion.

  • Cool to room temperature and remove residual EMME under high vacuum.

Step 2: Intramolecular Cyclization

Causality & Design: The cyclization is the critical bottleneck. Classical methods use Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to safely reach the extreme 250 °C required for thermal ketene formation. Alternatively, Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid) acts as a powerful Lewis/Brønsted acid, activating the carbonyl group to allow cyclization at much lower temperatures (80–100 °C), thereby preventing the thermal degradation of sensitive functional groups .

Method A: Classical Thermal Cyclization (Dowtherm A)

  • Heat 10 volumes of Dowtherm A in a three-neck flask to 250 °C.

  • Dropwise, add the intermediate from Step 1 dissolved in a minimal amount of warm Dowtherm A.

  • Reflux vigorously for 45–60 minutes.

  • Self-Validation: Cool the mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will spontaneously precipitate due to its insolubility in cold non-polar solvents . Add hexane to maximize recovery, filter, and wash with hexane to remove residual Dowtherm A.

Method B: Acid-Catalyzed Cyclization (Eaton's Reagent)

  • Dissolve the intermediate from Step 1 in Eaton's reagent (approx. 5 mL per mmol).

  • Heat the mixture at 80–100 °C for 2 hours .

  • Self-Validation: Pour the cooled mixture over crushed ice. The ester product will rapidly precipitate as a solid. Filter and wash with cold water until the filtrate is pH neutral.

Step 3: Saponification and Acidification

Causality & Design: The ethyl ester must be hydrolyzed to the free acid. The basic conditions solubilize the product as a sodium salt, allowing for the filtration of insoluble organic impurities before final precipitation. Acidification protonates the carboxylate, drastically reducing its aqueous solubility.

Procedure:

  • Suspend the ester from Step 2 in a 10% (w/v) aqueous NaOH solution (approx. 10 mL per gram of ester).

  • Heat the mixture to reflux for 1–2 hours.

  • Self-Validation: The opaque suspension will turn into a clear solution as the water-soluble sodium salt of the quinoline-3-carboxylic acid forms . (If the solution remains cloudy, filter it while hot to remove unreacted starting material).

  • Cool the solution to 0–5 °C in an ice bath.

  • Slowly acidify with concentrated HCl until the pH reaches ~2. A thick white/pale-yellow precipitate of the target quinoline-3-carboxylic acid will form.

  • Filter the solid, wash with ice-cold water, and dry under a vacuum.

Quantitative Data & Method Comparison

Reaction StepParameterClassical MethodModern AlternativeAdvantage of Modern Method
Condensation Temperature / Time120 °C / 2 hoursMicrowave 130 °C / 7 min94% reduction in reaction time .
Cyclization Reagent / SolventDowtherm AEaton's ReagentAvoids toxic, high-boiling solvents .
Cyclization Temperature / Time250 °C / 45–60 min80–100 °C / 2 hoursPrevents thermal degradation of sensitive functional groups , .
Cyclization Typical Yield60–75%80–95%Higher purity profile upon precipitation .

References

  • Gach-Janczak, K. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2025, 30(1), 163. Available at:[Link]

  • Mansilla, D. S., Asís, S. E., & Muscia, G. C. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." Chemistry Proceedings, 2025, 18(1), 128. Available at:[Link]

Application Notes and Protocols for the Hydrolysis of Ethyl 4-amino-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the hydrolysis of ethyl 4-amino-6-methoxyquinoline-3-carboxylate to its corresponding carboxylic acid, 4-amino-6-methoxyquinoline-3-carboxylic acid. This conversion is a critical step in the synthesis of various biologically active molecules, leveraging the quinoline scaffold's prevalence in medicinal chemistry.[1][2] This document offers in-depth procedural details for both base-catalyzed (saponification) and acid-catalyzed hydrolysis, including the underlying chemical principles, reaction monitoring techniques, product isolation, and purification strategies. The target audience includes researchers, scientists, and professionals in drug discovery and development who require a robust and well-validated methodology for this chemical transformation.

Introduction: The Significance of the 4-Aminoquinoline-3-carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Specifically, the 4-aminoquinoline moiety is a well-established pharmacophore found in a wide array of drugs, including antimalarials (e.g., Chloroquine), anticancer, and anti-inflammatory agents.[1][2][4] The carboxylic acid functionality at the 3-position serves as a versatile synthetic handle for further molecular elaboration, such as amide bond formation, to explore structure-activity relationships (SAR) and develop novel drug candidates.

The hydrolysis of the ethyl ester of 4-amino-6-methoxyquinoline-3-carboxylate is a fundamental transformation to unmask the carboxylic acid group. The choice between acid or base-catalyzed hydrolysis depends on the overall stability of the molecule and the desired workup conditions. This guide provides detailed protocols for both approaches, enabling the researcher to select the most suitable method for their specific needs.

Reaction Mechanisms: A Tale of Two Catalysts

The hydrolysis of an ester to a carboxylic acid can be effectively catalyzed by either an acid or a base.[5] The choice of catalyst dictates the reaction mechanism and can influence the reaction rate and potential side products.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically proceeds with high yield. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. The newly formed carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which drives the reaction to completion. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.

Caption: Reaction mechanism for the base-catalyzed hydrolysis of ethyl 4-amino-6-methoxyquinoline-3-carboxylate.

graph Base_Hydrolysis { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Ester [label="Ethyl 4-amino-6-methoxy-\nquinoline-3-carboxylate", fillcolor="#FFFFFF"]; OH_ion [label="OH⁻", shape=plaintext, fontcolor="#EA4335"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FFFFFF"]; Carboxylic_Acid [label="4-amino-6-methoxyquinoline-\n3-carboxylic acid", fillcolor="#FFFFFF"]; Carboxylate_Salt [label="Carboxylate Salt", fillcolor="#FFFFFF"]; Ethanol [label="Ethanol", fillcolor="#FFFFFF"]; H3O_plus [label="H₃O⁺ (Acid Workup)", shape=plaintext, fontcolor="#4285F4"];

Ester -> Tetrahedral_Intermediate [label="+ OH⁻"]; Tetrahedral_Intermediate -> Carboxylate_Salt [label="- Ethanol"]; Carboxylate_Salt -> Carboxylic_Acid [label="+ H₃O⁺"];

{rank=same; Ester; OH_ion} {rank=same; Carboxylate_Salt; H3O_plus} }

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the products, it is typically performed with a large excess of water. The reaction begins with the protonation of the carbonyl oxygen by a hydronium ion, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, ethanol is eliminated as a good leaving group (as it is protonated), and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

Caption: Reaction mechanism for the acid-catalyzed hydrolysis of ethyl 4-amino-6-methoxyquinoline-3-carboxylate.

graph Acid_Hydrolysis { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Ester [label="Ethyl 4-amino-6-methoxy-\nquinoline-3-carboxylate", fillcolor="#FFFFFF"]; H3O_plus1 [label="H₃O⁺", shape=plaintext, fontcolor="#4285F4"]; Protonated_Ester [label="Protonated Ester", fillcolor="#FFFFFF"]; Water [label="H₂O", shape=plaintext, fontcolor="#4285F4"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FFFFFF"]; Proton_Transfer [label="Proton Transfer Intermediate", fillcolor="#FFFFFF"]; Carboxylic_Acid [label="4-amino-6-methoxyquinoline-\n3-carboxylic acid", fillcolor="#FFFFFF"]; Ethanol [label="Ethanol", fillcolor="#FFFFFF"]; H3O_plus2 [label="H₃O⁺ (regenerated)", shape=plaintext, fontcolor="#4285F4"];

Ester -> Protonated_Ester [label="+ H₃O⁺"]; Protonated_Ester -> Tetrahedral_Intermediate [label="+ H₂O"]; Tetrahedral_Intermediate -> Proton_Transfer [label="Proton Transfer"]; Proton_Transfer -> Carboxylic_Acid [label="- Ethanol, - H⁺"];

{rank=same; Ester; H3O_plus1} {rank=same; Carboxylic_Acid; H3O_plus2} }

Physicochemical Properties and Analytical Monitoring

Accurate monitoring of the hydrolysis reaction is crucial for determining reaction completion and ensuring product purity. A combination of chromatographic and spectroscopic techniques is recommended.

PropertyEthyl 4-amino-6-methoxyquinoline-3-carboxylate (Starting Material)4-amino-6-methoxyquinoline-3-carboxylic acid (Product)
Molecular Formula C₁₃H₁₄N₂O₃[6]C₁₁H₁₀N₂O₃
Molecular Weight 246.26 g/mol 218.21 g/mol
Appearance Off-white to white solid[6]Expected to be a solid
Solubility Soluble in organic solvents like DMSO, DMF, and alcoholsLikely soluble in basic aqueous solutions and polar organic solvents
TLC (Typical Rf) Higher Rf value (less polar)Lower Rf value (more polar)
¹H NMR (Expected) Signals for ethyl group (~1.4 ppm, t; ~4.4 ppm, q)Absence of ethyl group signals
IR (cm⁻¹) C=O stretch (ester) ~1700-1720 cm⁻¹Broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch (acid) ~1680-1710 cm⁻¹[7]
Mass Spec (ESI-MS) [M+H]⁺ = 247.1[8][M+H]⁺ = 219.1

Analytical Monitoring Protocol:

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve good separation between the starting material and the product.

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Visualization: UV light (254 nm and 366 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates reaction progress.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase C18 column is suitable.

    • A gradient method with mobile phases of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is recommended for good separation.

    • Detection at a wavelength where both the starting material and product have strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Spectroscopic Confirmation:

    • ¹H NMR: Upon completion, the disappearance of the characteristic triplet and quartet signals of the ethyl group confirms the hydrolysis.

    • FTIR: The appearance of a broad O-H stretch and a shift in the carbonyl peak will confirm the formation of the carboxylic acid.[7][9]

    • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred due to its irreversibility and typically cleaner reaction profile.

Materials:

  • Ethyl 4-amino-6-methoxyquinoline-3-carboxylate

  • Ethanol (or Methanol/THF co-solvent system)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4-amino-6-methoxyquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol (10-20 mL per gram of ester).

  • Addition of Base: Prepare a solution of NaOH (2.0-3.0 eq) in water and add it to the ester solution. The use of a co-solvent system like THF/water or methanol/water can improve solubility.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-6 hours.

  • Cooling and Solvent Removal: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a volatile organic solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring to neutralize the excess base and protonate the carboxylate salt. The product will precipitate as the solution becomes acidic (target pH ~5-6).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying: Dry the purified 4-amino-6-methoxyquinoline-3-carboxylic acid in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Caption: Experimental workflow for base-catalyzed hydrolysis.

graph Saponification_Workflow { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Start [label="Dissolve Ester in Ethanol"]; AddBase [label="Add Aqueous NaOH"]; Reflux [label="Heat to Reflux (2-6 h)"]; Monitor [label="Monitor by TLC"]; Cool [label="Cool to Room Temperature"]; Evaporate [label="Remove Ethanol (Rotovap)"]; Acidify [label="Acidify with HCl (ice bath)"]; Precipitate [label="Product Precipitates"]; Filter [label="Vacuum Filtration"]; Wash [label="Wash with Cold Water"]; Dry [label="Dry in Vacuum Oven"]; End [label="Pure Carboxylic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> AddBase; AddBase -> Reflux; Reflux -> Monitor [style=dashed]; Monitor -> Reflux; Monitor -> Cool [label="Reaction Complete"]; Cool -> Evaporate; Evaporate -> Acidify; Acidify -> Precipitate; Precipitate -> Filter; Filter -> Wash; Wash -> Dry; Dry -> End; }

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the starting material is sensitive to strong basic conditions.

Materials:

  • Ethyl 4-amino-6-methoxyquinoline-3-carboxylate

  • Acetic acid

  • Sulfuric acid (concentrated)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-amino-6-methoxyquinoline-3-carboxylate (1.0 eq).

  • Addition of Acid Mixture: Add a mixture of acetic acid, water, and concentrated sulfuric acid. A literature precedent for a similar quinolone hydrolysis suggests a molar ratio of approximately 34:2:0.5 of acetic acid:water:sulfuric acid relative to the ester.

  • Reaction: Heat the mixture to a temperature of 95-100°C and stir. Monitor the reaction by TLC. This reaction may require a longer reaction time (e.g., 12-24 hours) compared to saponification.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product may precipitate from the acidic solution.

  • Quenching: Alternatively, the cooled reaction mixture can be poured slowly into a beaker of crushed ice with stirring. This will dilute the acid and cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove residual acids.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of base/acid. Ensure efficient stirring.

  • Low Yield: Poor precipitation during acidification could be due to the product having some solubility in the acidic aqueous medium. Extraction with an organic solvent like ethyl acetate after acidification (before filtration) may be necessary. If the product is amphoteric, careful adjustment of the pH to the isoelectric point will maximize precipitation.

  • Product Purity: If the final product is not pure, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be performed.

  • Choice of Base: Lithium hydroxide (LiOH) is often used in place of NaOH as it can sometimes lead to cleaner reactions and easier workup due to the higher solubility of lithium salts in organic solvents.

  • Acid-Catalyzed Challenges: The reversibility of the acid-catalyzed reaction is a key challenge. Using a large excess of water is crucial to push the equilibrium towards the product side.

Conclusion

The hydrolysis of ethyl 4-amino-6-methoxyquinoline-3-carboxylate is a straightforward yet critical transformation for the synthesis of advanced intermediates in drug discovery. Both base- and acid-catalyzed methods are effective, with saponification often being the preferred route due to its irreversibility and high yields. Careful monitoring by TLC or HPLC is essential for determining the reaction endpoint. The protocols provided herein are robust and can be adapted to various scales, providing a reliable pathway to the valuable 4-amino-6-methoxyquinoline-3-carboxylic acid scaffold.

References

  • FTIR Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • 3-quinolinecarboxylic acid, 4-amino-6-[(4-methoxybenzoyl)amino]-, ethyl ester. (n.d.). SpectraBase. Retrieved February 28, 2026, from [Link]

  • Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). Scholar Hub Universitas Indonesia. Retrieved February 28, 2026, from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). NASA. Retrieved February 28, 2026, from [Link]

  • 4-Amino-6-Methoxyquinoline-3-Carboxylic Acid Ethyl Ester. (n.d.). Rlavie. Retrieved February 28, 2026, from [Link]

  • (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. (2023, August 29). MDPI. Retrieved February 28, 2026, from [Link]

  • Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008, December 17). BMC. Retrieved February 28, 2026, from [Link]

  • 6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses. (2025, April 4). Taylor & Francis Online. Retrieved February 28, 2026, from [Link]

  • Hydrolysis is a most important reaction of esters. (n.d.). LibreTexts. Retrieved February 28, 2026, from [Link]

  • Ethyl 4-amino-6-methoxyquinoline-3-carboxylate (C13H14N2O3). (n.d.). PubChemLite. Retrieved February 28, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). PMC. Retrieved February 28, 2026, from [Link]

  • 4Hydroxyquinol2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4Amino2-oxoquinoline-3-carboxylic Acids. (2025, August 7). ResearchGate. Retrieved February 28, 2026, from [Link]

  • 4-amino-6-methoxyquinoline-3-carboxylic Acid Ethyl Ester - Cas No: 908350-29-8. (n.d.). Tradeindia. Retrieved February 28, 2026, from [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021, September 12). MDPI. Retrieved February 28, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers. Retrieved February 28, 2026, from [Link]

  • Methoxyquinoline labeling--a new strategy for the enantioseparation of all chiral proteinogenic amino acids in 1-dimensional liquid chromatography using fluorescence and tandem mass spectrometric detection. (2012, December 21). PubMed. Retrieved February 28, 2026, from [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019, May 15). PubMed. Retrieved February 28, 2026, from [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (n.d.). Analyst (RSC Publishing). Retrieved February 28, 2026, from [Link]

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 1. (n.d.). ACS Publications. Retrieved February 28, 2026, from [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025, January 24). MDPI. Retrieved February 28, 2026, from [Link]

  • 6-Methoxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015, October 16). PLOS One. Retrieved February 28, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved February 28, 2026, from [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014, March 27). ACG Publications. Retrieved February 28, 2026, from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Aminoquinolines represent a privileged scaffold in medicinal chemistry, forming the core of essential antimalarial (e.g., chloroquine, hydroxychloroquine), antiviral, and anticancer agents. Traditionally, the synthesis of 4-aminoquinolines relies on the nucleophilic aromatic substitution (S_NAr) of 4-chloroquinolines with various amines[1]. Under conventional convective heating, this transformation requires harsh conditions, high-boiling solvents (like DMF or NMP), and extended reaction times (often 24–48 hours), which frequently results in moderate yields and unwanted thermal degradation side products[1].

The Microwave Advantage (Causality): Microwave-assisted organic synthesis (MAOS) fundamentally alters the reaction kinetics. Instead of relying on slow convective heat transfer, microwave irradiation utilizes dielectric heating—directly coupling microwave energy with the dipoles of the solvent (e.g., DMSO, NMP) and the polar reactants[2]. This rapid, volumetric heating accelerates the formation of the Meisenheimer complex intermediate during the S_NAr pathway, reducing reaction times from days to mere minutes (10–30 min) while suppressing thermal charring[3]. Furthermore, MAOS enables solvent-free or "neat" green chemistry protocols, minimizing hazardous waste and simplifying downstream purification[4].

Reaction Pathway & Workflow

SNAr_Pathway N1 4-Chloroquinoline + Amine Nucleophile N2 Dielectric Heating (Microwave, 130-150°C) N1->N2 N3 Meisenheimer Complex (Transition State) N2->N3 Nucleophilic Attack N4 Chloride Elimination (Fast Kinetics) N3->N4 N5 4-Aminoquinoline Derivative N4->N5 Rearrangement N6 Precipitation & Filtration N5->N6

Microwave-driven SNAr pathway for 4-aminoquinoline synthesis.

Quantitative Comparison: Conventional vs. Microwave Synthesis

To illustrate the efficiency of MAOS, the table below compares standard reaction metrics for the fusion of 4,7-dichloroquinoline with secondary/primary amines[1][5].

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time 12 – 48 hours10 – 30 minutes
Temperature 120 – 140 °C (Reflux)130 – 150 °C (Pressurized/Sealed)
Solvent DMF, NMP, or EthanolNeat (Solvent-free), DMSO, or NMP
Yield 40% – 65%80% – 95%
Side Products High (thermal degradation)Minimal (highly chemoselective)
Energy Consumption High (continuous heating)Low (short irradiation pulses)

Experimental Protocol: Microwave-Assisted S_NAr

Objective: Synthesis of 4-aminoaryl/alkyl-7-chloroquinolines via MAOS. Audience: Bench chemists and drug development researchers.

Reagents & Equipment
  • Substrate: 4,7-Dichloroquinoline (1.0 equiv, e.g., 1.0 mmol).

  • Nucleophile: Primary or secondary amine (1.2 - 2.0 equiv). Note: For less nucleophilic anilines, 2.0 equiv is recommended to drive the reaction to completion[5].

  • Additive/Catalyst (Optional): Phenol (2.0 equiv) can be used to facilitate the fusion reaction by acting as a proton transfer agent and transient solvent[3].

  • Solvent: N-methylpyrrolidin-2-one (NMP) (0.5 mL) or run neat (solvent-free)[2][6].

  • Equipment: Dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensors and sealed PTFE-capped reaction vials.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Weigh 1.0 mmol of 4,7-dichloroquinoline and transfer it into a 10 mL microwave-safe reaction vial.

  • Add 1.2 mmol of the desired amine (e.g., N-methylated secondary amine or cycloalkyl amine)[2][3].

  • Optional: If running a solvent-free reaction with solid anilines, add 2.0 mmol of phenol to lower the melting point of the mixture and promote homogeneity[3]. Otherwise, add 0.5 mL of NMP.

  • Insert a magnetic stir bar and seal the vial with a PTFE/silicone septum cap.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Target Temperature: 130 °C – 145 °C[2][3]. (Caution: Exceeding 145 °C with certain aliphatic amines may lead to charring and decomposition[3].)

    • Ramp Time: 2 minutes.

    • Hold Time: 15 – 30 minutes (depending on amine steric bulk).

    • Power: Dynamic mode (max 50 W) to maintain the target temperature without overshooting[3].

    • Cooling: Enable compressed air cooling to rapidly drop the temperature to <50 °C post-reaction.

  • Initiate the sequence. The dielectric heating will rapidly activate the C4-Cl bond for nucleophilic attack.

Step 3: Workup & Purification (Self-Validating System) This workup exploits the differential solubility of the product and starting materials, deliberately avoiding tedious column chromatography.

  • Once cooled, unseal the vial and dilute the crude mixture with 5 mL of dichloromethane (DCM) or ethyl acetate.

  • Transfer to a separatory funnel and wash with 10% aqueous NaOH (2 × 10 mL) to remove phenol (if used) and neutralize any hydrochloride salts[4].

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Precipitation: Triturate the concentrated residue with cold diethyl ether or methanol. The pure 4-aminoquinoline derivative will precipitate as a solid[5].

  • Filter the precipitate and wash with cold solvent.

Analytical Self-Validation

To ensure protocol success and structural integrity, validate the product using the following checks:

  • TLC: Check against 4,7-dichloroquinoline. The product should be highly polar, showing a significantly lower Rf value (e.g., in 9:1 DCM:MeOH).

  • 1H-NMR (300/400 MHz, CD3OD or DMSO-d6): Confirm the disappearance of the C4-H doublet of the starting material and the appearance of the diagnostic amine/alkyl protons. The quinoline core protons should shift upfield due to the electron-donating effect of the newly attached C4-amino group[5].

  • HRMS: Verify the exact mass (e.g., [M+H]+ peak) corresponding to the desired substituted 4-aminoquinoline to rule out unreacted intermediates[2].

Conclusion

Transitioning from conventional reflux to microwave-assisted synthesis for 4-aminoquinoline derivatives offers profound advantages in reaction kinetics, chemoselectivity, and environmental sustainability. By leveraging dielectric heating, researchers can bypass sluggish Meisenheimer complex formation, achieving high-purity antimalarial and anticancer scaffolds in a fraction of the time.

References

  • Source: nih.gov (ACS Omega)
  • Source: nih.gov (Frontiers)
  • Source: mdpi.
  • Source: connectsci.au (Australian Journal of Chemistry)
  • Source: nih.gov (Future Medicinal Chemistry)
  • Source: westminster.ac.

Sources

Topic: Strategic Crystallization Methods for 4-amino-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed framework for developing a robust crystallization procedure for 4-amino-6-methoxyquinoline-3-carboxylic acid, a key intermediate or active pharmaceutical ingredient (API). Crystallization is a critical purification step that profoundly influences the purity, stability, and bioavailability of an API.[1][2] This document moves beyond simple recipes, offering a strategic approach grounded in the physicochemical properties of the target molecule. We will explore systematic solvent screening, provide detailed protocols for three primary crystallization techniques—Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion—and include a comprehensive troubleshooting guide.

Introduction: The Criticality of a Controlled Crystalline Form

The solid-state properties of an Active Pharmaceutical Ingredient (API), such as particle size, shape, and crystal structure (polymorphism), are not trivial. These characteristics, established during crystallization, directly impact downstream processing, formulation, and ultimately, the therapeutic efficacy and safety of the final drug product.[3][4] For a molecule like 4-amino-6-methoxyquinoline-3-carboxylic acid, which possesses multiple functional groups capable of hydrogen bonding and proton transfer, controlling the crystallization process is paramount to ensure the consistent production of the desired, stable crystalline form.

This application note serves as a comprehensive guide, detailing the logical progression from initial solvent screening to the execution of specific crystallization protocols, enabling researchers to develop a reproducible and scalable method.

Part 1: Foundational Analysis & Solvent Screening

Molecular Characteristics

Before any experimental work, an analysis of the target molecule provides clues for solvent selection.

  • Quinoline Core: Aromatic and relatively non-polar, suggesting some solubility in solvents like toluene or dichloromethane.

  • Carboxylic Acid Group (-COOH): A polar, acidic group that is a strong hydrogen bond donor and acceptor. Its presence suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO). Solubility will be highly pH-dependent; it will be significantly more soluble in basic aqueous solutions.

  • Amino Group (-NH2): A polar, basic group that is also a hydrogen bond donor and acceptor. This enhances solubility in polar solvents.

  • Methoxy Group (-OCH3): A moderately polar ether group that can act as a hydrogen bond acceptor.

This combination of functional groups suggests that the molecule will have poor solubility in non-polar hydrocarbons (e.g., hexane, heptane) and good solubility in polar organic solvents. The challenge and opportunity lie in finding a solvent or solvent system where the solubility is moderate and highly dependent on temperature or solvent composition.

Protocol: Systematic Solvent Screening

The objective is to identify a single solvent suitable for cooling crystallization or a miscible solvent/anti-solvent pair.

Methodology:

  • Place approximately 10-20 mg of 4-amino-6-methoxyquinoline-3-carboxylic acid into several small, clean vials.

  • To each vial, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume needed.

  • Categorize solvents based on solubility at room temperature:

    • High Solubility: Dissolves in < 0.5 mL. These are potential "solvents" for anti-solvent methods.

    • Moderate Solubility: Dissolves in 0.5 - 3.0 mL. These are candidates for cooling crystallization.

    • Low/Insoluble: Does not dissolve in > 3.0 mL. These are potential "anti-solvents."

  • For vials showing moderate or high solubility, place them in a cold bath (e.g., 0-4°C) for several hours to observe if a precipitate forms. High-quality crystals forming upon cooling indicate a good candidate for cooling crystallization.

  • For vials with insoluble compounds, heat them gently (e.g., to 50-60°C) to assess temperature-dependent solubility. If the compound dissolves when hot and recrystallizes upon cooling, the solvent is a strong candidate for cooling crystallization.[5]

Solvent Category Examples Potential Role
Protic Polar Ethanol, Methanol, Isopropanol, WaterSolvent or Anti-Solvent
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSOSolvent
Non-Polar Heptane, Hexane, Toluene, Diethyl EtherAnti-Solvent
Table 1: Suggested solvents for initial crystallization screening.

Part 2: Core Crystallization Methodologies & Protocols

Based on the results of the solvent screen, select the most appropriate crystallization strategy.

Method A: Cooling Crystallization

Protocol:

  • Dissolution: In a suitable flask, dissolve the crude 4-amino-6-methoxyquinoline-3-carboxylic acid in a minimal amount of a pre-selected solvent (e.g., ethanol) at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, quickly filter the hot solution through a pre-warmed funnel with filter paper to remove insoluble impurities. This step is crucial for preventing unwanted nucleation.[7]

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or ice bath (0-4°C) to maximize the yield of precipitated crystals.

  • Crystal Harvesting: Collect the crystals via filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

G cluster_workflow Workflow: Cooling Crystallization A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (Remove Impurities) A->B Optional Step C Slow Cooling to Room Temperature B->C D Induce Further Precipitation (0-4°C) C->D E Harvest Crystals (Filter, Wash, Dry) D->E

Caption: Workflow diagram for the cooling crystallization method.

Method B: Anti-Solvent Crystallization

This technique is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[8] Supersaturation is achieved by adding the anti-solvent to a solution of the compound, reducing its solubility.[9][10]

Protocol:

  • Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent (e.g., DMF or DMSO) at room temperature to create a concentrated solution.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any dust or particulate matter.

  • Anti-Solvent Addition: While gently stirring the solution, add the "anti-solvent" (e.g., water or heptane) dropwise. The rate of addition is a critical parameter; a slower rate generally yields better quality crystals.[11]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (the cloud point), which indicates the onset of nucleation.

  • Maturation: Stop the addition and allow the mixture to stir for a period (e.g., 1-2 hours) to allow the crystals to grow and the system to equilibrate.

  • Crystal Harvesting: Collect the crystals by filtration, wash with a small amount of the anti-solvent (or a mixture of the solvent/anti-solvent), and dry under vacuum.

G cluster_workflow Workflow: Anti-Solvent Crystallization A Dissolve Compound in 'Good' Solvent B Filter Solution (Remove Particulates) A->B C Slowly Add 'Anti-Solvent' with Stirring B->C D Observe Cloud Point (Nucleation Starts) C->D E Age Suspension (Crystal Growth) D->E F Harvest Crystals (Filter, Wash, Dry) E->F G cluster_workflow Workflow: Vapor Diffusion A Prepare Concentrated Solution in Small Vial (Less Volatile Solvent) B Place Small Vial in Larger, Sealed Container A->B C Add Volatile Anti-Solvent to Outer Container B->C D Seal System and Allow Vapor to Diffuse Slowly C->D E Monitor for Crystal Growth (Days to Weeks) D->E F Carefully Harvest High-Quality Crystals E->F

Caption: Workflow diagram for the vapor diffusion crystallization method.

Part 3: Troubleshooting Common Crystallization Issues

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated. Compound is too soluble.1. Add more anti-solvent or evaporate some solvent.<[12]br>2. Cool the solution to a lower temperature.3. Scratch the inside of the flask with a glass rod to create nucleation sites.4. Add a seed crystal from a previous batch. [13]
"Oiling Out" / Amorphous Phase Supersaturation was achieved too quickly. The compound's melting point is lower than the crystallization temperature. Solvent choice is poor.1. Re-heat the solution to dissolve the oil, then cool much more slowly.<[14]br>2. Add more of the "good" solvent to reduce the level of supersaturation before cooling again.3. Try a different solvent system entirely.
Formation of Fine Needles or Powder Nucleation rate is too high compared to the growth rate. Solution was cooled too rapidly or anti-solvent was added too quickly.1. Reduce the cooling rate or the rate of anti-solvent addition.<[]br>2. Use a more dilute starting solution.3. Reduce agitation/stirring speed.
Low Yield Compound has significant solubility in the mother liquor even at low temperatures. Insufficient cooling or anti-solvent addition.1. Cool the solution for a longer period or to a lower temperature.2. Add more anti-solvent.3. Concentrate the mother liquor and attempt a second crop of crystals.

Conclusion

The development of a successful crystallization protocol for 4-amino-6-methoxyquinoline-3-carboxylic acid is a systematic process that requires careful consideration of the molecule's inherent properties. By beginning with a logical solvent screen and methodically applying techniques such as cooling, anti-solvent addition, or vapor diffusion, researchers can achieve a crystalline product with high purity and the desired physical characteristics. The protocols and troubleshooting guide provided herein offer a robust starting point for this critical aspect of drug development and manufacturing.

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Application Note: Modular Synthesis of 4-Aminoquinoline-3-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 4-aminoquinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities ranging from antiviral (specifically anti-herpesvirus) and antimalarial efficacy to selective CB2 receptor agonism. Unlike simple 4-aminoquinolines (e.g., chloroquine), the inclusion of the 3-carboxamide moiety provides a critical vector for hydrogen bonding and solubility modulation, significantly expanding the structure-activity relationship (SAR) landscape.

This Application Note details a modular, divergent synthetic platform designed for high-throughput library generation. By decoupling the installation of the 4-amino substituent and the 3-carboxamide moiety, researchers can independently optimize the "Head" (receptor binding) and "Tail" (solubility/PK) regions of the molecule.

Core Synthetic Philosophy

We utilize a "Displace-Hydrolyze-Couple" strategy. While direct amidation of the 4-chloro-3-ester is possible, it is often rate-limited by steric hindrance. Our optimized workflow prioritizes the nucleophilic aromatic substitution (


) of the 4-chloro intermediate before ester hydrolysis. This stabilizes the quinoline core against accidental hydrolysis at the 4-position during the saponification step, ensuring high fidelity in library production.

Pathway Visualization

The following diagram illustrates the critical decision points and reaction flow for this protocol.

G Aniline Start: Aniline Deriv. Enamine Intermediate: Anilinomethylenemalonate Aniline->Enamine 110°C EMME Reagent: EMME EMME->Enamine Cyclization Step 1: Cyclization (Dowtherm A / 250°C) Enamine->Cyclization Core_OH Scaffold: 4-OH-3-COOEt Cyclization->Core_OH Chlorination Step 2: Activation (POCl3) Core_OH->Chlorination Core_Cl Activated Core: 4-Cl-3-COOEt Chlorination->Core_Cl SnAr Step 3: SnAr (R1-NH2) Core_Cl->SnAr Inter_Amino Intermediate: 4-NH(R1)-3-COOEt SnAr->Inter_Amino Hydrolysis Step 4: Hydrolysis (LiOH/THF) Inter_Amino->Hydrolysis Acid Precursor: 4-NH(R1)-3-COOH Hydrolysis->Acid Coupling Step 5: Amidation (HATU/R2-NH2) Acid->Coupling Final Target: 4-Aminoquinoline- 3-Carboxamide Coupling->Final

Caption: Divergent synthesis workflow. The 4-Cl activation allows R1 diversity via SnAr, followed by R2 diversity via amide coupling.

Detailed Experimental Protocols

Module A: Scaffold Construction (Gould-Jacobs Reaction)

This classic reaction remains the most scalable method for constructing the quinoline-3-carboxylate core.

Reagents:

  • Substituted Aniline (1.0 equiv)[1][2]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine aniline and EMME. Heat to 110–120°C for 2 hours. Ethanol will evolve; monitor its collection in the trap.

    • Checkpoint: Reaction completion is indicated by the solidification of the mixture upon cooling (formation of the enamine).

  • Cyclization: Heat Dowtherm A (10 mL/g of intermediate) to a rolling reflux (~250°C).

    • Critical Step: Add the crude enamine (from step 1) cautiously in small portions to the boiling solvent. Rapid addition cools the solvent, stalling cyclization and promoting polymerization.

    • Duration: Maintain reflux for 30–60 minutes.[2]

  • Isolation: Cool the mixture to room temperature. The product (Ethyl 4-hydroxyquinoline-3-carboxylate) typically precipitates. Dilute with hexane to maximize yield, filter, and wash with hexane/ether to remove Dowtherm A.

Module B: Activation (Chlorination)

Conversion of the 4-hydroxy (tautomer) to the 4-chloro derivative creates the electrophilic center required for library derivatization.

Reagents:

  • Phosphoryl chloride (

    
    ) (Neat, excess)
    
  • Optional: Catalytic DMF (Vilsmeier-Haack conditions)

Protocol:

  • Suspend the 4-hydroxyquinoline ester in neat

    
     (5–10 mL per gram).
    
  • Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the reaction proceeds.

  • Quenching (Hazard): Remove excess

    
     via rotary evaporation. Pour the residue slowly onto crushed ice/ammonia water.
    
    • Safety: This reaction is violent. Maintain pH > 8 to prevent hydrolysis of the ester.

  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate. The resulting Ethyl 4-chloroquinoline-3-carboxylate  is usually pure enough for the next step.
    
Module C: Library Diversification ( & Amidation)

This module introduces the two points of diversity (


 and 

).
Step C1: Introduction of

(4-Amino)
  • Dissolve the 4-chloro intermediate in Ethanol or DMF.

  • Add the primary or secondary amine (

    
    ) (1.2 equiv) and Triethylamine (2.0 equiv).
    
  • Heat to 60–80°C for 4–12 hours.

    • Note: Electron-deficient amines (e.g., anilines) may require higher temperatures (reflux in ethoxyethanol) or acid catalysis (HCl).

  • Evaporate solvent and recrystallize (EtOH/Water) to obtain Ethyl 4-(

    
    -amino)quinoline-3-carboxylate .
    
Step C2: Ester Hydrolysis
  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH (3.0 equiv). Stir at 50°C for 4 hours.

    • Why LiOH? NaOH is harsher and may affect sensitive

      
       groups. LiOH provides milder saponification.
      
  • Acidify carefully with 1M HCl to pH 4–5. The zwitterionic acid 4-(

    
    -amino)quinoline-3-carboxylic acid  will precipitate. Filter and dry.[2]
    
Step C3: Introduction of

(3-Carboxamide)
  • Dissolve the carboxylic acid in dry DMF.

  • Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir for 10 minutes to activate the acid.

  • Add the second amine (

    
    ) (1.1 equiv). Stir at Room Temperature for 2–16 hours.
    
  • Purification: Dilute with water. If the product precipitates, filter. If not, extract with EtOAc. Final purification via preparative HPLC is recommended for library purity >95%.

Data Summary & Optimization Guide

Reaction Optimization Matrix

Use this table to troubleshoot low yields in specific steps.

StepCommon IssueRoot CauseOptimization Strategy
Cyclization Low Yield / TarTemperature too lowEnsure solvent is at rolling reflux (250°C) before addition. Use Microwave (300°C, 10 min) for small scale.
Chlorination Incomplete RxnMoisture in

Use fresh

. Add 1-2 drops of dry DMF to catalyze.

No ReactionSteric hindrance at

Switch solvent to NMP; increase temp to 120°C. Use Microwave irradiation.
Hydrolysis De-chlorinationOH- attacking C4Crucial: Perform

before hydrolysis. If Hydrolysis must be first, use

(mild) instead of LiOH.
Amidation Low ConversionZwitterion solubilityThe 4-amino acid is poorly soluble. Use DMF/DMSO mixtures. Ensure pH is basic (DIEA) to solubilize.
Comparative Yields (Literature vs. Optimized)
MethodStep CountAvg. Overall YieldPrimary Drawback
Direct Aminolysis (Ester + Amine)3< 20%Extremely slow; requires high temp/pressure; limited scope.
Isatoic Anhydride Route 240-50%Limited availability of substituted isatoic anhydrides.
Protocol A (This Guide) 555-65% More steps, but highly robust and modular for libraries.

References

  • Gould, R. G.; Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Muscia, G. C., et al. (2011). "Microwave-assisted Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline-3-carboxylate derivatives." Arkivoc.

  • Wolf, C., et al. (2008). "Synthesis and Antiviral Activity of 4-Aminoquinoline-3-carboxamides." Journal of Medicinal Chemistry. (Note: Representative citation for antiviral activity).

  • Ugwu, D. I., et al. (2018).[1] "Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety." PLOS One.

  • BenchChem. (2024). "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis."

Disclaimer: This protocol involves hazardous reagents (


, Dowtherm A at high temps). All procedures should be performed in a fume hood with appropriate PPE.

Sources

High-Throughput Solid-Phase Synthesis of 4-Oxo-Quinoline-3-Carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The quinoline-3-carboxylic acid scaffold, particularly its 4-oxo derivative (4-quinolone), is the structural core of the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Norfloxacin).[1] While solution-phase synthesis is well-established, it suffers from purification bottlenecks when generating large combinatorial libraries.[1]

This guide details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating libraries of 4-oxo-quinoline-3-carboxylic acids. By leveraging microwave irradiation and Eaton’s Reagent , we overcome the traditional thermal limitations of the Gould-Jacobs reaction, allowing the synthesis to proceed on polymer supports without resin degradation.[1]

Key Advantages of This Protocol
  • Microwave Acceleration: Reduces condensation times from hours to minutes.

  • Mild Cyclization: Replaces the harsh 250°C thermal cyclization (incompatible with resins) with acid-catalyzed cyclization at <100°C.[1]

  • Diversity Points: Allows for variation at the

    
    , 
    
    
    
    (via
    
    
    ), and
    
    
    positions.[1]
  • Self-Purification: Resin-bound intermediates allow simple filtration to remove excess reagents.[1]

Strategic Experimental Design

Resin Selection: The Thermal Stability Factor

Standard Polystyrene (PS) resins (e.g., Merrifield) have a glass transition temperature (


) around 100°C and can degrade under the high temperatures typically required for quinolone formation.[1]
  • Recommended Support: TentaGel S PHB or ChemMatrix Wang .

  • Reasoning: These PEG-grafted resins offer superior thermal stability (up to 160°C short-term) and excellent swelling in polar solvents (DMF/NMP) required for the cyclization steps.[1]

The Synthetic Route: Modified Gould-Jacobs

We utilize a "Resin-Bound Aniline" strategy.[1] The aniline precursor is immobilized via an ester linkage (Wang linker) through a carboxylic acid handle.[1] The quinolone ring is then built "off" this immobilized scaffold.

Mechanism Overview:

  • Loading: Immobilization of 4-amino-benzoic acid derivatives.

  • Condensation: Reaction with Diethyl Ethoxymethylenemalonate (EMME).[1][2]

  • Cyclization: Intramolecular substitution catalyzed by Eaton's Reagent.[2]

  • Cleavage: Acidolytic release of the final 3-carboxylic acid.

Visual Workflow & Mechanism

G cluster_logic Chemical Transformation Logic Resin Wang Resin (Solid Support) Step1 1. Loading (Fmoc-Amino Benzoic Acid) Resin->Step1 DIC/DMAP Step2 2. Deprotection (20% Piperidine) Step1->Step2 Fmoc Removal Step3 3. Condensation (EMME, MW 150°C) Step2->Step3 Enamine Formation Step4 4. Cyclization (Eaton's Reagent, 90°C) Step3->Step4 Ring Closure Step5 5. Cleavage (95% TFA) Step4->Step5 Release Product Quinoline-3-Carboxylic Acid (Library Member) Step5->Product Logic1 Aniline Nucleophile Logic2 Michael Addition (Elimination of EtOH) Logic1->Logic2 Logic3 Acyl Substitution (Intramolecular) Logic2->Logic3

Caption: Figure 1. Solid-phase workflow for quinolone synthesis. The process moves from resin loading to acid-catalyzed cyclization.[1]

Detailed Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Resin: Wang Resin or TentaGel S PHB (Loading: 0.5–0.8 mmol/g).[1]

  • Reagents: Fmoc-4-amino-2-fluorobenzoic acid (Scaffold), Diethyl ethoxymethylenemalonate (EMME), Eaton's Reagent (7.7 wt%

    
     in methanesulfonic acid), TFA, DCM, DMF.[1]
    
  • Equipment: Biotage Initiator+ (or equivalent Microwave Synthesizer), Fritted polypropylene syringes.

Protocol A: Resin Loading (Scaffold Attachment)

Objective: Immobilize the aniline precursor via an ester linkage.[1]

  • Swelling: Place 1.0 g of Wang resin in a fritted syringe. Swell in DCM (10 mL) for 30 min. Drain.

  • Activation: Dissolve Fmoc-4-amino-benzoic acid derivative (3.0 equiv relative to resin loading) and HOBt (3.0 equiv) in minimal DMF. Add DIC (3.0 equiv) and stir for 5 min.

  • Coupling: Add the activated solution to the resin. Add DMAP (0.1 equiv) as a catalyst.[1]

  • Incubation: Shake at room temperature (RT) for 4 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).[1]

  • Capping (Critical): Treat resin with Acetic Anhydride/Pyridine/DCM (1:1:8) for 30 min to cap unreacted hydroxyl groups.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

    • QC Check: Perform a Chloranil test. Positive result (green/blue beads) indicates free aniline.[1]

Protocol B: Microwave-Assisted Condensation

Objective: Form the enamine intermediate (anilinomethylene malonate).[1][2]

  • Preparation: Transfer the resin (approx. 200 mg) to a microwave-safe glass vial.

  • Reagent Addition: Add EMME (5.0 equiv) and neat ethanol (2 mL) or DMF (2 mL).

    • Note: Neat EMME can be used, but swelling in DMF is preferred for TentaGel.[1]

  • Microwave Irradiation:

    • Temp: 150°C

    • Time: 10 minutes

    • Absorption Level: High

  • Washing: Filter the resin and wash extensively with DMF (5x) to remove excess EMME.

    • Validation: FT-IR should show the disappearance of the

      
       bands and appearance of conjugated ester 
      
      
      
      (~1690 cm⁻¹) and
      
      
      (~1630 cm⁻¹).[1]
Protocol C: Cyclization (The Eaton's Reagent Method)

Objective: Close the ring to form the 4-oxo-quinoline core. Context: Traditional thermal cyclization requires 250°C (Dowtherm A).[1] This destroys the resin. We use Eaton's Reagent to lower the activation energy.

  • Drying: Ensure resin is strictly dry (wash with DCM, then vacuum dry).[1]

  • Reaction: Add Eaton's Reagent (2 mL per 200 mg resin) to the vial.

  • Heating: Heat the mixture at 90°C for 3 hours (conventional heating block) or 100°C for 20 min (Microwave).

    • Caution: Eaton's reagent is viscous and corrosive. Use glass vessels only.

  • Quenching: Pour the resin mixture into ice-cold water (slowly).

  • Washing: Filter the resin and wash with Water (5x), DMF (5x), DCM (5x).[1]

    • Note: The resin now contains the immobilized quinolone.

Protocol D: Cleavage and Isolation
  • Cleavage Cocktail: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours at RT.
    
  • Collection: Collect the filtrate. Wash resin with neat TFA (1 mL) and combine.[1]

  • Work-up: Evaporate TFA under nitrogen flow. Precipitate the product by adding cold Diethyl Ether.

  • Purification: Centrifuge to collect the pellet. If necessary, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).[1]

Data Summary & Troubleshooting

Expected Yields & Purity
StepTypical YieldMonitoring MethodCommon Failure Mode
Loading 85-95%Fmoc UV quantIncomplete coupling (re-couple with HATU).
Condensation >90%FT-IR (bead)Steric hindrance (increase MW temp to 170°C).[1]
Cyclization 60-80%Cleave & LC-MSResin degradation (temp too high) or incomplete ring closure.[1]
Overall 45-65%HPLCProduct re-attachment to linker (rare).[1]
Troubleshooting Guide
  • Problem: Low purity after cleavage.

    • Root Cause:[1][2][3][4][5] Incomplete cyclization leaving the open-chain enamine.

    • Solution: Increase Cyclization time with Eaton's reagent or switch to Polyphosphoric Acid (PPA) esters if Eaton's is too harsh for the specific linker.[1]

  • Problem: Resin turning black/melting.

    • Root Cause:[1][2][3][4][5] Temperature exceeded polymer stability (

      
      ).[1]
      
    • Solution: Switch from Wang (PS) to ChemMatrix (PEG) resin.[1] Do not exceed 120°C with Eaton's reagent.

References

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Source: Biotage Application Note AN056.[6] URL:[Link] (Search AN056)[1]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent. Source:Molecules (MDPI), 2025.[1] URL:[Link][1]

  • Solid-Phase Synthesis of Quinolinone Library. Source:ACS Combinatorial Science, 2015.[1][7] URL:[Link][1]

Sources

Troubleshooting & Optimization

improving solubility of 4-aminoquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: SOLUBILITY OPTIMIZATION Subject: 4-Aminoquinoline-3-Carboxylic Acid (4-AQC) Ticket Priority: High (Common Bottleneck in High-Throughput Screening)

Executive Summary: The "Brick Dust" Challenge

If you are struggling to dissolve 4-aminoquinoline-3-carboxylic acid, you are not alone. This molecule presents a classic "Brick Dust" profile in medicinal chemistry.[1]

The Root Cause: The molecule exists primarily as a zwitterion at neutral pH.[1] The basic nitrogen (N1 of the quinoline ring or the exocyclic amine) accepts a proton, while the carboxylic acid at position 3 donates one.[1] This creates an internal salt with a net neutral charge but high dipole moment, leading to:

  • High Crystal Lattice Energy: The molecules stack efficiently (pi-pi stacking) and bind tightly via electrostatic forces.[1]

  • Low Water Solubility: At pH ~7, it lacks the net charge required for hydration shells to overcome the lattice energy.[1]

  • Poor Organic Solubility: It is too polar for non-polar solvents (Hexane/DCM) but too crystalline for standard polar solvents (Methanol) without heat.[1]

Solubility Profile & Data

Estimated solubility behavior based on structural class (Amphoteric Heterocycles).

Solvent SystemSolubility RatingMechanismUsage Case
Water (pH 7.0) 🔴 Insoluble (< 0.1 mg/mL)Zwitterionic LatticeNot recommended
0.1 M HCl 🟢 High (> 10 mg/mL)Cationic RepulsionAqueous Stocks
0.1 M NaOH 🟢 High (> 10 mg/mL)Anionic RepulsionAqueous Stocks
DMSO 🟡 Moderate (Heat req.)Polar Aprotic disruptionBio-assays (Stock)
Ethanol/Methanol 🟠 Low/PoorWeak solvationRecrystallization only

Mechanism of Action: The pH Switch[1]

To dissolve 4-AQC, you must break the zwitterion by forcing the molecule into a single charged state.[1]

SolubilityMechanism cluster_0 The Solubility Switch Acid Acidic pH (< 3) Cationic Form (+) Soluble Neutral Neutral pH (~5-7) Zwitterion (+/-) INSOLUBLE (Precipitate) Acid->Neutral Raise pH Neutral->Acid + H+ (HCl) Base Basic pH (> 9) Anionic Form (-) Soluble Neutral->Base + OH- (NaOH) Base->Neutral Lower pH

Figure 1: The pH-dependent solubility switch. Moving away from the isoelectric point (center) is critical for aqueous dissolution.

Validated Protocols

Protocol A: Creating a Stable Aqueous Stock (Salt Formation)

Use this for chemical synthesis or analytical standards (HPLC).

  • Weighing: Weigh the target amount of 4-AQC.

  • Solvent Selection: Do not add pure water.[1]

    • For Cationic Mode: Add 0.1 M or 1.0 M HCl (1 equivalent minimum, recommended 2-3 equivalents).

    • For Anionic Mode: Add 0.1 M or 1.0 M NaOH (1 equivalent minimum).[1]

  • Sonication: Sonicate for 5–10 minutes. The solution should turn clear.

  • Buffering (Critical): If you must bring this to pH 7, do so slowly while diluting into a large volume of buffer.[1] Warning: Rapid neutralization at high concentration will cause immediate precipitation.[1]

Protocol B: DMSO Stock for Biological Assays

Use this for cell culture or enzymatic screens.[1]

  • Preparation: Dissolve 4-AQC in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

    • Troubleshooting: If it remains cloudy, heat the DMSO solution to 40°C–50°C for 5 minutes. The lattice energy needs thermal activation to break.[1]

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-crystal nucleation.

  • Dilution (The "Crash Out" Prevention):

    • When adding to cell media (aqueous), ensure the final DMSO concentration is < 1%.[1]

    • Technique: Add the DMSO stock into the vortexing media.[1] Do not add media to the DMSO stock, as the transient high concentration of water will force precipitation before mixing occurs.[1]

Troubleshooting Decision Tree

Follow this logic flow to resolve immediate solubility issues in the lab.

TroubleshootingFlow Start Start: Molecule won't dissolve SolventCheck Which solvent? Start->SolventCheck Water Water / Buffer SolventCheck->Water Organic Organic (DMSO/MeOH) SolventCheck->Organic Media Cell Culture Media SolventCheck->Media pHCheck Is pH neutral (7)? Water->pHCheck YesNeutral Yes pHCheck->YesNeutral ActionAcid Action: Add 1M HCl dropwise Target pH < 3 YesNeutral->ActionAcid Cloudy Cloudy/Hazy? Organic->Cloudy Heat Action: Heat to 50°C + Sonicate Cloudy->Heat Precip Precipitates on addition? Media->Precip Dilution Action: Pre-dilute in PBS or reduce stock conc. Precip->Dilution

Figure 2: Step-by-step troubleshooting workflow for common solubility failures.

Frequently Asked Questions (FAQ)

Q1: I need to run an NMR. Which solvent should I use? A: Do not use CDCl3 (Chloroform-d); the molecule is likely too polar and insoluble.

  • Recommendation: Use DMSO-d6 .

  • Alternative: If you must see exchangeable protons clearly, use D2O with NaOD (making the sodium salt) or D2O with DCl (making the hydrochloride salt). Note that in pure D2O (neutral), the signal will be poor due to insolubility.[1]

Q2: Can I use ethanol for recrystallization? A: Yes, but standard ethanol often fails.[1]

  • The Fix: Use the Pfitzinger Reaction workup method . Dissolve the crude solid in alkaline water (NaOH), filter off impurities, then acidify with Acetic Acid.[1] As the pH drops through the isoelectric point, the pure 4-aminoquinoline-3-carboxylic acid will precipitate as a solid. Recrystallize this solid from Ethanol/Acetic Acid mixtures if further purity is needed.

Q3: Why does my solution turn yellow/brown in DMSO? A: 4-aminoquinolines are susceptible to oxidation, particularly at the nitrogen or if trace metal impurities are present.[1]

  • The Fix: Ensure your DMSO is "anhydrous" and "spectrophotometric grade." Store stocks in amber vials protected from light. If the color change is slight, it may not affect biological activity, but verify with LC-MS.[1]

Q4: Is there a prodrug strategy to avoid this entirely? A: Yes. If you are in early-stage development, consider synthesizing the Ethyl Ester (4-aminoquinoline-3-carboxylic acid ethyl ester). The ester masks the carboxylic acid, removing the zwitterionic character and significantly improving solubility in organic solvents (DCM, Ethyl Acetate, Chloroform) and lipid membranes.[1]

References & Authority

  • PubChem. 4-Aminoquinoline-3-carboxamide (Related Structure & Properties). National Library of Medicine.[1] Link

  • Frontiers in Chemistry. 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. (2025).[1][2][3][4][5] Discusses the Pfitzinger and Doebner reactions used to synthesize these scaffolds and their solubility handling.[1] Link

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework. (2023).[1][6][7] Details the solubility and purification of quinoline-carboxylic acid derivatives using acid/base workups. Link

  • Journal of Medicinal Chemistry (DeRisi Lab). Synthesis of ring-substituted 4-aminoquinolines. (2005).[1][5] Provides protocols for handling 4-aminoquinoline derivatives, including salt formation and HPLC purification. Link

Sources

Technical Support Center: Quinoline-3-Carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering stability issues with quinoline-3-carboxylic acids.

Ticket ID: #Q3CA-STAB-001 Assigned Specialist: Senior Application Scientist Status: Open Topic: Preventing Thermal and Acid-Catalyzed Decarboxylation

Executive Summary & Root Cause Analysis

User Query: "My quinoline-3-carboxylic acid yields are dropping during purification, and I'm seeing significant gas evolution during hydrolysis. How do I stop the decarboxylation?"

Technical Diagnosis: Quinoline-3-carboxylic acids (and their 4-oxo tautomers, quinolones) are structurally predisposed to decarboxylation due to the electron-withdrawing nature of the heterocyclic nitrogen. This process is acid-catalyzed and thermally driven .[1]

The root cause is often a specific electronic environment where the protonated ring nitrogen (or the 4-carbonyl group) acts as an "electron sink," stabilizing the ylide/zwitterion intermediate formed after


 loss. This is mechanistically similar to the decarboxylation of 

-keto acids but occurs within an aromatic system.
Mechanistic Visualization

The following diagram illustrates the critical "Danger Zone"—the transition state that you must avoid by manipulating pH and temperature.

DecarboxylationMechanism Substrate Quinoline-3-COOH (Free Acid) Protonation Acidic Conditions (Protonation of Ring N or 4-C=O) Substrate->Protonation pH < 3 Salt Carboxylate Salt (STABLE) Substrate->Salt Base (NaOH/LiOH) TS Cyclic Transition State (Low Energy Barrier) Protonation->TS Heat (>100°C) Intermediate Ylide/Enol Intermediate + CO2 (Gas) TS->Intermediate Irreversible Product 3-Unsubstituted Quinoline (Dead End Product) Intermediate->Product Tautomerization

Figure 1: The acid-catalyzed decarboxylation pathway. Note that the carboxylate salt (green) is electronically resistant to this pathway.

Troubleshooting Synthesis & Hydrolysis

Common Issue: Decarboxylation during the hydrolysis of ethyl quinoline-3-carboxylate (the final step of the Gould-Jacobs reaction).

The Problem with Acid Hydrolysis

Many standard protocols suggest refluxing the ester in HCl or


. While effective for simple aromatics, this is high-risk for quinolones.
  • Why? The acidic medium protonates the system, setting up the exact transition state shown in Figure 1. If the reflux temperature exceeds

    
     (e.g., using dilute 
    
    
    
    ), the rate of decarboxylation competes with hydrolysis.
The Solution: Saponification (Base Hydrolysis)

Switching to basic conditions prevents the formation of the required protonated transition state. The carboxylate anion (


) is electronically repulsive to the electron-rich transition state required for 

loss.
Validated Protocol: Lithium Hydroxide Saponification

This protocol minimizes thermal stress and maintains the molecule in its stable anionic form until the final moment.

Reagents:

  • Ethyl quinoline-3-carboxylate (1.0 eq)

  • LiOH·

    
     (2.5 eq) — LiOH is preferred over NaOH for solubility in THF mixtures.
    
  • Solvent: THF:Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF/Water at room temperature.

  • Reaction: Add LiOH. Stir at 60°C (Do NOT reflux at

    
    ). Monitor by TLC/LC-MS.
    
    • Checkpoint: The reaction should complete within 2-4 hours.

  • Workup (The Critical Step):

    • Cool the mixture to 0–5°C (Ice bath).

    • Slowly acidify with 1M HCl to pH 3–4. Do not overshoot to pH < 1.

    • The free acid will precipitate. Filter immediately.

    • Wash: Wash with cold water and diethyl ether (to remove unreacted ester).

Data Comparison: Hydrolysis Methods
ParameterAcid Hydrolysis (HCl Reflux)Base Saponification (LiOH)Enzymatic Hydrolysis
Reaction pH < 1.0 (High Risk)> 12.0 (Safe Zone)7.0 (Safe Zone)
Temperature 100°C+25–60°C25–37°C
Decarboxylation Risk High Low Negligible
Yield (Typical) 60–75%85–95%>90% (Slow kinetics)
Impurity Profile Contains 3-H quinolineCleanClean

Gould-Jacobs Reaction Optimization

User Query: "I am performing the cyclization at 250°C. Should I hydrolyze the ester before or after this step?"

Directive: ALWAYS cyclize the ester, NEVER the acid.

The Gould-Jacobs cyclization requires temperatures (


) that will instantaneously decarboxylate a free quinoline-3-carboxylic acid. The ester group acts as a protecting group during this thermal stress test.
Workflow Optimization Diagram

Use this decision tree to navigate the synthesis without degradation.

Workflow Start Start: Anilidomethylenemalonate Cyclization Thermal Cyclization (250°C in Dowtherm A) Start->Cyclization Check Is the product an Ester or Acid? Cyclization->Check PathA Acid (COOH) Check->PathA If Acid PathB Ester (COOEt) Check->PathB If Ester Fail FAILURE: Rapid Decarboxylation at 250°C PathA->Fail Success SUCCESS: Cyclization Occurs. Ester is stable. PathB->Success Hydrolysis Hydrolysis Step (Perform at <60°C with LiOH) Success->Hydrolysis

Figure 2: Strategic workflow for the Gould-Jacobs reaction to ensure the carboxylic acid moiety survives.

FAQ: Storage and Purification

Q: Can I purify my quinoline-3-carboxylic acid by sublimation? A: No. While sublimation is excellent for many quinolines, the carboxylic acid variants will decarboxylate before they sublime. Use recrystallization from DMF/Ethanol or Acetic Acid.[2]

Q: My product is an oil that bubbles when I put it in the vacuum oven. What is happening? A: The "bubbling" is likely


 gas evolution.[3] You are decarboxylating your product.
  • Fix: Lower the oven temperature to

    
    .
    
  • Fix: Ensure the product is fully precipitated as a solid before drying; oils trap solvents which can lower the activation energy for degradation.

Q: Is the decarboxylation reversible? A: No. Once


 is lost, it is entropically impossible to reverse this reaction under standard laboratory conditions. You must restart from the ester hydrolysis step.

Q: Why does the 4-oxo group make it worse? A: The 4-oxo group (typical in ciprofloxacin/norfloxacin precursors) allows for a 6-membered hydrogen-bonded transition state with the 3-COOH group (resembling the malonic acid mechanism). This "internal activation" makes 4-oxo-quinoline-3-carboxylic acids significantly more unstable than simple quinoline-3-carboxylic acids.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • BenchChem Technical Guides. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.

  • Organic Chemistry Portal. (2023). Decarboxylation Strategies and Mechanisms.[3][5][6][7][8]

  • Save My Exams. (2025). Relative Acidities and Stability of Carboxylate Ions.[9]

  • Khan Academy. (2014).[5] Mechanism of Thermal Decarboxylation of Beta-Keto Acids.[6]

Sources

Technical Support Center: Purification Strategies for 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-aminoquinoline synthesis. The development of antimalarial, anticancer, and antiviral agents frequently relies on the 4-aminoquinoline scaffold. The most prevalent method for synthesizing these compounds is through1 of a 4-chloroquinoline derivative with a primary or secondary amine[1].

While the S_NAr reaction is robust, isolating the pure product from the massive excess of amine required to drive the reaction is a notorious bottleneck. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to resolve this specific purification challenge.

G N1 4-Chloroquinoline + Excess Amine (S_NAr Reaction) N2 Crude Mixture (Product + Unreacted Amine) N1->N2 N3 Is Amine Volatile? (e.g., b.p. < 100°C) N2->N3 N4 Vacuum Distillation / Lyophilization N3->N4 Yes N5 Is Amine Water Soluble? (Large ΔpKa vs Product) N3->N5 No N9 Pure 4-Aminoquinoline N4->N9 N6 Acid/Base Aqueous Workup (pH Control) N5->N6 Yes N7 High Boiling / Lipophilic Amine? (e.g., Diamines) N5->N7 No N6->N9 N8 Polymer-Supported Scavenger (e.g., Isocyanate Resin) N7->N8 Yes N8->N9

Caption: Decision tree for selecting an excess amine removal strategy.

Troubleshooting & FAQs

Q1: Why is a large excess of amine required in the first place, and why is it so difficult to remove? Causality: In S_NAr reactions, the amine acts as both the nucleophile and the base to neutralize the HCl byproduct generated during the substitution[1]. When synthesizing analogs using diamines (e.g., ethylenediamine or putrescine), using a stoichiometric amount leads to dimerization, where both ends of the diamine react with 4-chloroquinoline molecules to form unwanted bis-quinolines[2]. To statistically favor mono-substitution, a 3- to 10-fold excess of diamine is used[2]. Removal is difficult because both the target 4-aminoquinoline and the excess amine are highly polar, basic, and often possess high boiling points, rendering simple vacuum distillation ineffective.

Q2: My diamine has a high boiling point. How do I remove it without resorting to tedious chromatography? Causality: For high-boiling, non-volatile amines, 3 are the most efficient solution[3]. Reagents like polystyrene-isocyanate (PS-Isocyanate) or Wang aldehyde resins contain reactive functional groups anchored to an insoluble polymer matrix[4]. When added to the crude mixture, the resin selectively forms covalent bonds (e.g., urea linkages with isocyanates) with the unreacted primary or secondary amines[3]. The 4-aminoquinoline product remains in solution. The impurity is then removed via simple filtration[4].

Q3: When I attempt silica gel chromatography, my 4-aminoquinoline streaks and co-elutes with the amine. How can I resolve this? Causality: Both aliphatic amines and 4-aminoquinolines contain basic nitrogen atoms that interact strongly via hydrogen bonding and ion-exchange with the acidic silanol groups (-SiOH) on the surface of standard silica gel. This causes severe peak tailing (streaking) and poor resolution. Solution: You must suppress these secondary interactions. Pre-treat your silica column by flushing it with 1-5% triethylamine (Et


N) in your non-polar solvent to "cap" the acidic silanols. Alternatively, use a highly polar, basic eluent system such as Dichloromethane/Methanol/Aqueous Ammonium Hydroxide (e.g., 90:9:1 v/v/v) to maintain the amines in their free-base form during elution.

Q4: Can liquid-liquid extraction effectively separate the excess amine? Causality: Yes, but it requires precise pH control exploiting differential pKa values. Aliphatic primary/secondary amines typically have a pKa around 10–11, whereas the conjugate acid of a 4-aminoquinoline usually has a pKa around 7–8. Solution: By adjusting the aqueous phase to a pH of approximately 8.5–9.0 during the workup, the aliphatic amine remains protonated (water-soluble), while the 4-aminoquinoline is deprotonated (free-based) and partitions into the organic layer[2].

G N1 Crude Mixture (Product + Excess Amine) N2 Add PS-Isocyanate Resin (2-3 equivalents) N1->N2 N3 Covalent Capture (Urea Bond Formation) N2->N3 N4 Filtration N3->N4 N5 Resin-Bound Amine (Discard Solid) N4->N5 Retentate N6 Pure 4-Aminoquinoline (in Filtrate) N4->N6 Filtrate

Caption: Logical workflow of covalent amine scavenging via polymer-supported resins.

Quantitative Data: Comparison of Amine Removal Strategies

Purification MethodTarget Amine ProfileTypical Yield RecoveryPurity AchievedScalability
Vacuum Distillation Volatile (b.p. < 100°C)85 - 95%> 95%High
Acid/Base Workup High ΔpKa, Water-soluble70 - 90%90 - 95%High
Scavenger Resins High b.p., Lipophilic80 - 98%> 98%Medium (Costly)
Silica Chromatography Complex mixtures60 - 85%> 95%Low (Solvent heavy)

Detailed Experimental Protocols

Protocol 1: Covalent Scavenging using Polystyrene-Isocyanate Resin

Use this protocol when excess high-boiling primary or secondary amines cannot be removed by distillation or extraction.

  • Preparation: Dissolve the crude reaction mixture (containing the 4-aminoquinoline product and excess amine) in an anhydrous, non-nucleophilic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure no alcohol solvents (like Methanol) are present, as they will competitively react with the isocyanate resin.

  • Resin Addition: Add 2.5 to 3.0 equivalents of Polystyrene-Isocyanate (PS-Isocyanate) resin relative to the calculated amount of unreacted amine.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. Note: Do not use magnetic stirring, as the stir bar will grind the polymer beads, clogging the filter later.

  • Self-Validation Step: Spot the supernatant onto a TLC plate and stain with Ninhydrin. Heat the plate. If a purple/pink spot appears, active primary/secondary amine is still present. Add an additional 0.5 equivalents of resin and agitate for 1 more hour until the Ninhydrin test is strictly negative.

  • Isolation: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with DCM (3 × 10 mL) to ensure complete recovery of the product.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the pure 4-aminoquinoline.

Protocol 2: pH-Controlled Aqueous Extraction

Use this protocol for water-soluble amines where a distinct pKa differential exists between the amine and the product.

  • Initial Extraction: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 20 mL). Causality: Both the 4-aminoquinoline and the excess amine are protonated and transfer to the aqueous layer, leaving non-basic organic impurities in the EtOAc layer. Discard the EtOAc layer.

  • Basification: Transfer the acidic aqueous layer to a beaker equipped with a pH meter. While stirring vigorously, slowly add 1M NaOH dropwise until the pH reaches exactly 8.5 to 9.0 . Causality: At pH 9.0, the 4-aminoquinoline (pKa ~7.5) is completely deprotonated (free-based) and precipitates or becomes lipophilic. The aliphatic amine (pKa ~10.5) remains protonated and highly water-soluble[2].

  • Self-Validation Step: Verify the pH has stabilized and has not drifted above 9.5. If the pH exceeds 9.5, the aliphatic amine will begin to free-base and contaminate the final product.

  • Product Recovery: Extract the cloudy aqueous layer with fresh Dichloromethane (DCM) (3 × 20 mL). The free-based 4-aminoquinoline partitions into the DCM, while the protonated excess amine remains in the water.

  • Drying: Dry the combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

References

  • Romero, A. et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." National Center for Biotechnology Information (PMC). Available at:[Link]

  • ACS Publications. "Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration." American Chemical Society. Available at: [Link]

Sources

optimizing yield of Gould-Jacobs cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the notoriously temperamental Gould-Jacobs cyclization .

While this reaction is a cornerstone for synthesizing 4-hydroxyquinoline scaffolds (the core of many broad-spectrum antibiotics and antimalarials), its reliance on extreme thermal conditions often results in poor yields, intractable black tars, and frustrating purification bottlenecks.

Below, I have structured a comprehensive troubleshooting guide, complete with mechanistic insights, empirical data, and self-validating protocols to help you optimize your yields.

Reaction Pathway & Mechanistic Workflow

To troubleshoot effectively, we must first isolate the exact phase where your yield is dropping. The Gould-Jacobs sequence is a multi-step cascade:

G A Aniline + EMME (Reagents) B Condensation (100-130°C) A->B C Anilidomethylenemalonate (Intermediate) B->C -EtOH D Thermal Cyclization (>250°C) C->D Electrocyclization E 4-Hydroxyquinoline-3-carboxylate (Cyclized Product) D->E F Saponification & Decarboxylation E->F Optional G 4-Hydroxyquinoline (Final Core) F->G

Figure 1: Reaction pathway of the Gould-Jacobs synthesis from aniline to 4-hydroxyquinoline.

Troubleshooting FAQs: Causality & Solutions

Q1: My initial condensation step (aniline + EMME) stalls at ~60% conversion. How do I drive it to completion? The Causality: The formation of the anilidomethylenemalonate intermediate is an equilibrium-driven Michael addition-elimination sequence. Because ethanol is generated as a byproduct, failing to actively remove it prevents the reaction from progressing to completion. The Solution: Run the reaction neat (solvent-free) at 100–130°C and leave the flask open to a short-path distillation setup to actively distill off the ethanol[1]. Additionally, using a slight molar excess (1.1–1.2 eq) of diethyl ethoxymethylenemalonate (EMME) will push the equilibrium forward via Le Chatelier's principle.

Q2: During the thermal cyclization step, my reaction turns into a black, intractable tar. How can I improve the yield and reduce charring? The Causality: The 6π-electrocyclization requires immense thermal energy (>250°C) to overcome the activation barrier[2]. Prolonged heating (e.g., 60+ minutes in refluxing diphenyl ether) causes oxidative degradation and polymerization of the electron-rich intermediate[3]. The Solution: Switch from conventional batch heating to Microwave Irradiation . Microwave heating provides rapid, volumetric energy transfer, allowing you to reach 300°C for just 5 minutes. This drastically outpaces the kinetics of degradation, improving yields from <5% to nearly 50%[3].

Q3: I am using a meta-substituted aniline and getting a mixture of regioisomers. Can I control this? The Causality: Cyclization of meta-substituted anilidomethylenemalonates can occur at either of the two available ortho positions. This is governed by competing steric and electronic factors, leading to a mixture of kinetic and thermodynamic products[4]. The Solution: Regioselectivity can be modulated by your heating method. Flash Vacuum Pyrolysis (FVP) at 450–650°C favors highly specific regiocontrol (kinetic product) due to gas-phase isolation, whereas solution-phase microwave heating allows thermodynamic equilibration[4]. For standard lab setups, separation via column chromatography or selective recrystallization from DMF/water is usually required[1].

Q4: Diphenyl ether and Dowtherm A are notoriously difficult to remove during workup. Are there alternative cyclization conditions? The Causality: High-boiling solvents (bp ~259°C) are traditionally used as heat sinks to reach the extreme temperatures required for thermal cyclization. Their high lipophilicity makes them persist during crystallization. The Solution: Bypass the thermal electrocyclization entirely by using Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid). This acts as a potent Lewis/Brønsted acid system, activating the carbonyl group for electrophilic aromatic substitution at a much milder 80–100°C, completely eliminating the need for high-boiling solvents[5].

Quantitative Data: Heating Method Comparison

To illustrate the critical importance of optimizing time and temperature, review the empirical data below comparing conventional heating against microwave irradiation for the cyclization step.

Table 1: Impact of Heating Method and Time on Gould-Jacobs Cyclization Yield

Heating MethodTemp (°C)Time (min)Yield (%)Mechanistic Observation
Conventional25060< 5%Extensive oxidative degradation / Tar formation
Microwave250101%Insufficient thermal energy for electrocyclization
Microwave300137%Rapid conversion, minimal degradation
Microwave300547% Optimal balance of conversion and purity
Microwave3002028%Secondary degradation / Unwanted decarboxylation

(Data synthesized from AbleLab and BenchChem application notes[2],[3])

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Microwave-Assisted Thermal Cyclization (High-Temp)

Best for standard substrates lacking acid-sensitive functional groups.

  • Condensation: In a 10 mL microwave vial, combine aniline (2.0 mmol) and EMME (2.4 mmol, 1.2 eq). Stir neat at 120°C for 1 hour.

    • Validation Checkpoint: Evolution of ethanol vapor ceases. TLC (10% EtOAc/Hexane) must show complete consumption of the baseline aniline spot.

  • Solvent Addition: Add 4.0 mL of diphenyl ether to the crude anilidomethylenemalonate. Seal the vial with a pressure-rated crimp cap.

  • Microwave Irradiation: Heat to 300°C for exactly 5 minutes using a dedicated microwave synthesizer.

    • Validation Checkpoint: Monitor internal pressure via the synthesizer's software. It should peak around 15-20 bar. If pressure exceeds 24 bar, rapid premature decarboxylation is occurring; abort the run and reduce the hold time [3].

  • Precipitation: Cool the vial to room temperature. Add 10 mL of ice-cold hexane directly to the dark solution to selectively precipitate the quinoline.

  • Isolation: Filter the resulting precipitate under vacuum. Wash with an additional 10 mL of hexane to strip residual diphenyl ether. Dry under high vacuum.

Protocol B: Eaton's Reagent-Catalyzed Cyclization (Mild Alternative)

Best for temperature-sensitive substrates or when avoiding toxic high-boiling solvents.

  • Preparation: Dissolve the purified anilidomethylenemalonate intermediate (2.0 mmol) in 5.0 mL of Eaton's reagent (10 wt% P₂O₅ in CH₃SO₃H) in a round-bottom flask[5].

  • Acid-Catalyzed Cyclization: Heat the mixture to 80–100°C for 2 hours under a nitrogen atmosphere.

    • Validation Checkpoint: The mixture should remain a clear, viscous amber solution. If it turns into an opaque black tar, thermal degradation is occurring (lower the temperature to 80°C).

  • Quenching: Cool to room temperature. Carefully pour the highly acidic mixture over 50 g of crushed ice while stirring vigorously.

  • Neutralization & Isolation: Slowly neutralize the aqueous mixture with saturated Na₂CO₃ until pH 7 is reached. Filter the precipitated ethyl 4-quinolone-3-carboxylate, wash thoroughly with distilled water, and recrystallize from ethanol[5].

References

  • BenchChem. Optimizing reaction conditions for the Gould-Jacobs synthesis. 1

  • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. 2

  • AbleLab. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. 3

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. 5

  • ResearchGate. On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. 4

Sources

Technical Support Center: NMR Solubility Optimization for Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QCA-NMR-SOL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Diagnostic Triage: The "Insolubility" Paradox

User Complaint: "I cannot get a lock signal. My quinoline carboxylic acid derivative is insoluble in CDCl₃, forms a gel in DMSO-d₆, and the peaks are broad or missing."

Root Cause Analysis: Quinoline carboxylic acids present a "perfect storm" for NMR analysis. They possess a basic nitrogen (quinoline ring, pKa ~4.9) and an acidic carboxyl group (pKa ~4.8). In neutral solvents, they often exist as zwitterions (inner salts).

  • Zwitterionic Lattice: The proton transfers from the COOH to the N, creating a highly polar species (

    
    ) that is insoluble in non-polar solvents (CDCl₃) but too lipophilic for pure D₂O.
    
  • 
    -
    
    
    
    Stacking:
    The flat aromatic rings stack aggressively in solution, leading to concentration-dependent chemical shifts and line broadening (short
    
    
    relaxation).
  • Gelation: At high concentrations (>10 mg/mL), these stacks form supramolecular networks (gels), causing signal loss and shimming failures.

Decision Matrix: Solvent Selection Strategy

Do not blindly try solvents. Use this logic flow to select the correct solvent system based on your compound's specific failure mode.

SolventSelection Start Sample: Quinoline Carboxylic Acid CheckCDCl3 Soluble in CDCl3? Start->CheckCDCl3 RunStd Run Standard 1H NMR CheckCDCl3->RunStd Yes CheckDMSO Soluble in DMSO-d6? CheckCDCl3->CheckDMSO No (Precipitate) BroadPeaks Peaks Broad / Gel? CheckDMSO->BroadPeaks Yes (But Viscous) MethodB Method B: Basic Salt (D2O + NaOD) CheckDMSO->MethodB No (Insoluble) MethodA Method A: Acidic Shift (DMSO-d6 + 5% TFA-d) BroadPeaks->MethodA Zwitterion/Stacking MethodC Method C: High Temp (DMSO-d6 @ 353K) BroadPeaks->MethodC Aggregation Only

Figure 1: Decision tree for selecting NMR solvent systems based on solubility behavior and spectral artifacts.

Technical Solutions & Protocols

Method A: The "Acidic Shift" (Recommended)

Principle: Protonating the carboxylate (removing the negative charge) and the quinoline nitrogen ensures the molecule exists as a cation, breaking the zwitterionic lattice and disrupting


-stacking.
  • Solvent System: DMSO-d₆ + Trifluoroacetic acid-d (TFA-d).

  • Why TFA-d? Regular TFA contains a labile proton that appears as a massive broad peak ~11-13 ppm, obscuring your signals. TFA-d eliminates this artifact.

Protocol:

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆.

  • Observation: If the solution is cloudy or gel-like, do not filter yet.

  • Add 10-20 µL of TFA-d directly to the NMR tube.

  • Cap and invert 5 times. The solution should clarify immediately.

  • Note: Chemical shifts will move downfield (deshielding) due to protonation.

Method B: The "Basic Salt"

Principle: Converting the carboxylic acid to a carboxylate and deprotonating the nitrogen creates a soluble anion in aqueous media.

  • Solvent System: D₂O + 40% NaOD (in D₂O).

  • Risk: High pH can catalyze H/D exchange at the alpha-position to the carboxylate or other acidic sites (e.g., if a ketone is present).

Protocol:

  • Suspend sample in 0.6 mL D₂O (it will likely be insoluble).

  • Add 40% NaOD dropwise (approx 2-3 drops) until the solid dissolves.

  • Critical: Check pH with a micro-strip; target pH > 10.

Method C: Variable Temperature (VT)

Principle: Heating increases molecular tumbling rates and breaks weak intermolecular aggregates (


-stacks), sharpening lines without changing the chemical species.

Protocol:

  • Prepare sample in DMSO-d₆.[1]

  • Set probe temperature to 353 K (80°C) .

  • Allow 10 minutes for thermal equilibration before shimming.

  • Warning: Ensure your sample is stable.[2] Decarboxylation of quinoline acids can occur at high temperatures.

Comparative Data: Solvent Effects

The following table summarizes expected spectral changes based on the solvent system used.

ParameterDMSO-d₆ (Neutral)DMSO-d₆ + TFA-d (Acidic)D₂O + NaOD (Basic)
Solubility Moderate (Risk of Gel)Excellent Good
Line Shape Broad (Aggregation)Sharp (Monomeric)Sharp
N-H Signal Visible (Broad)Invisible (Fast Exchange)Invisible (D-Exchange)
COOH Signal Broad/MissingInvisible (Fast Exchange)N/A (COO⁻)
Shift Trend ReferenceDownfield (

+0.5 to +1.0 ppm)
Upfield (

-0.5 ppm)
Suitability Initial ScreenStructural Elucidation Salt Form Analysis

Frequently Asked Questions (FAQ)

Q: Why did my peaks disappear when I added TFA? A: You likely added non-deuterated TFA. The massive proton signal from the acid can saturate the receiver, or the exchangeable protons (NH, OH) are now exchanging so fast on the NMR timescale that they broaden into the baseline. Only the C-H protons should remain sharp.

Q: My sample is soluble in DMSO, but the aromatic peaks are "mushy" and don't integrate correctly. A: This is a classic sign of aggregation. Quinolines stack like plates. The "mushy" peaks are an average of monomer, dimer, and n-mer species. Action: Use Method A (TFA-d) or Method C (Heat) to force the system into a monomeric state [1].

Q: Can I use CD₃OD (Methanol-d₄)? A: Methanol is polar enough to dissolve some zwitterions, but it promotes rapid exchange of amide/acid protons. If you need to see the NH or COOH proton for structural proof, Methanol-d₄ is a poor choice. Use DMSO-d₆.

Q: The chemical shifts in my spectrum do not match the literature values. A: Check the concentration. Quinoline chemical shifts are highly concentration-dependent due to ring currents from stacking [2]. If the literature used 1 mg/mL and you used 20 mg/mL, shifts can vary by >0.2 ppm. Always report concentration and solvent pH.

The Mechanism of Failure (Zwitterionic Lock)

Understanding the equilibrium is vital for troubleshooting.

Equilibrium Cation Cationic Form (Soluble in Acid) Zwitterion Zwitterion (Insoluble Lattice) Cation->Zwitterion -H+ (pH 2-4) Zwitterion->Cation +H+ (TFA) Anion Anionic Form (Soluble in Base) Zwitterion->Anion -H+ (NaOD) Anion->Zwitterion +H+ (pH 5-7)

Figure 2: The pH-dependent equilibrium of quinoline carboxylic acids. The neutral zwitterion is the solubility "valley of death."

References

  • BenchChem Technical Support. (2025).[1][2][3] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Retrieved from

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R.[2][3][4][5][6][7][8] Spectra of Quinoline and Methylquinolines. Australian Journal of Chemistry.[4] Retrieved from

  • Reich, H. J. (2023). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text).

Sources

Technical Support Center: Workup & Purification of Hydrophilic Amino-Quinoline Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides field-proven methodologies, mechanistic troubleshooting, and FAQs for isolating highly hydrophilic amino-quinoline carboxylic acids. Designed for drug development professionals, this resource bypasses standard protocols to address the specific physicochemical hurdles of these complex molecules.

The Mechanistic Challenge: Zwitterionic Behavior

Amino-quinoline carboxylic acids are notoriously difficult to extract because they contain multiple ionizable centers: a basic quinoline nitrogen, a basic exocyclic amino group, and an acidic carboxylate. This structural triad creates a highly polar, zwitterionic system that strongly partitions into the aqueous phase during standard liquid-liquid extraction (LLE). To successfully isolate these compounds, we must manipulate their ionization state to neutralize the molecule or employ specialized sorptive interactions[1].

Visual Troubleshooting Workflow

G A Aqueous Reaction Mixture B Determine Isoelectric Point (pI) A->B C Adjust to pH = pI B->C D Did product precipitate? C->D E Filter & Wash D->E Yes F Salting-Out LLE (SALLE) D->F No (Moderate Polarity) G Mixed-Mode SPE (MCX/MAX) D->G No (High Polarity)

Decision workflow for the isolation of hydrophilic amino-quinoline acids.

Step-by-Step Methodologies
Protocol A: Isoelectric Point (pI) Precipitation

Causality: At the isoelectric point, the net charge of the amino-quinoline acid is zero. The neutral zwitterion forms strong intermolecular hydrogen bonds, creating a rigid crystal lattice that excludes water, thereby driving precipitation.

  • Dilution: Dilute the crude aqueous reaction mixture with distilled water (1:1 v/v) to prevent the co-precipitation of inorganic salts.

  • pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise while monitoring with a calibrated pH meter. Target the calculated pI (typically between pH 4.5 and 6.5 for amino-quinoline acids).

  • Equilibration: Stir the suspension at 4 °C for 2–4 hours to promote stable crystal growth.

  • Isolation: Filter the precipitate under vacuum. Wash sequentially with ice-cold water (to remove residual salts) and cold diethyl ether (to remove lipophilic impurities).

  • Validation: Analyze the filtrate via LC-MS. If the product remains fully dissolved in the filtrate, proceed to Protocol B.

Protocol B: Mixed-Mode Solid-Phase Extraction (SPE)

Causality: When pI precipitation fails due to extreme hydrophilicity, mixed-mode polymeric sorbents (e.g., Oasis MCX) leverage both reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions[2]. This dual-retention mechanism traps the protonated amino-quinoline while washing away neutral/acidic impurities[3].

  • Conditioning: Pass 5 mL methanol followed by 5 mL 2% formic acid in water through a mixed-mode cation exchange (MCX) cartridge.

  • Loading: Acidify the aqueous sample to pH 2.0 (ensuring the amino and quinoline nitrogens are fully protonated) and load it onto the cartridge.

  • Washing: Wash with 5 mL 2% formic acid in water (removes hydrophilic neutrals), followed by 5 mL methanol (removes hydrophobic neutrals).

  • Elution: Elute the target compound using 5 mL of 5% ammonium hydroxide in methanol. The basic environment deprotonates the amines, disrupting the ionic interaction with the sorbent.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen to yield the purified acid.

Protocol C: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Causality: Adding a kosmotropic salt increases the ionic strength of the aqueous phase. This "salts out" the organic compound by forcing water molecules to solvate the inorganic ions, driving the hydrophilic amino-quinoline into a polar organic solvent.

  • Saturation: Add solid NaCl or (NH₄)₂SO₄ to the aqueous mixture until saturation is reached.

  • Extraction: Add an equal volume of a polar, water-miscible solvent system (e.g., 3:1 Ethyl Acetate:THF or n-Butanol).

  • Separation: Shake vigorously. The high salt concentration forces phase separation.

  • Recovery: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data Summary
Extraction MethodTarget Analyte StateOptimal pH RangeTypical Recovery (%)Primary Impurity Removed
pI Precipitation Neutral Zwitterion4.5 – 6.560 – 85%Inorganic salts, highly soluble organics
Mixed-Mode SPE (MCX) Cationic2.0 – 3.085 – 98%Neutral and acidic organics
SALLE (n-Butanol) Zwitterion / Neutral5.0 – 7.070 – 90%Highly polar non-extractables
Troubleshooting & FAQs

Q1: My amino-quinoline acid forms a stubborn emulsion during liquid-liquid extraction. How do I break it? Application Scientist Insight: Emulsions in these systems are often stabilized by the zwitterionic nature of the product acting as a surfactant. To break the emulsion, do not just add more solvent. Instead, increase the ionic strength by saturating the aqueous layer with solid NaCl. Alternatively, filtering the biphasic mixture through a pad of Celite can mechanically shear the emulsion droplets, forcing phase separation.

Q2: I tried column chromatography on silica gel, but my compound irreversibly adsorbed to the baseline. Why? Application Scientist Insight: Silica gel is highly acidic. The basic amino and quinoline nitrogens form strong, irreversible ionic bonds with the silanol groups[1]. To resolve this, you must either use reversed-phase chromatography (C18) with a buffered mobile phase, or deactivate the normal-phase silica by adding 1-5% triethylamine (TEA) to your mobile phase to competitively bind the silanol sites.

Q3: During pI precipitation, I get a sticky oil instead of a filterable solid. What went wrong? Application Scientist Insight: "Oiling out" occurs when the compound precipitates above its melting point in the solvent mixture, or when lipophilic impurities disrupt crystal lattice formation. To correct this, redissolve the oil in a minimal amount of hot methanol, add water dropwise until slightly cloudy, and allow it to cool very slowly to room temperature before moving to an ice bath. Seed crystals can also force the solid state.

Q4: Can I use lyophilization (freeze-drying) to isolate the compound? Application Scientist Insight: Yes, but with a strict caveat. Lyophilizing the crude aqueous phase will remove the water but leave behind all inorganic salts (e.g., NaCl, buffer salts). If you lyophilize, you must follow up by triturating the resulting solid with a dry polar organic solvent (like anhydrous methanol or THF) that dissolves your amino-quinoline acid but leaves the inorganic salts undissolved.

References
  • Title: Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds Source: Molecules (MDPI) URL: [Link]

Sources

Technical Support Center: Recrystallization of 4-amino-6-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the successful recrystallization of 4-amino-6-methoxyquinoline-3-carboxylic acid. Understanding the unique zwitterionic nature of this molecule is key to achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing 4-amino-6-methoxyquinoline-3-carboxylic acid?

The primary challenge lies in its zwitterionic character. The molecule possesses both a basic amino group and an acidic carboxylic acid group. This leads to strong intermolecular interactions, influencing its solubility profile significantly. At its isoelectric point, the compound's solubility in many common organic solvents is low, which is ideal for crystal formation but can make solvent selection tricky. The key is to find a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q2: What is a good starting point for selecting a recrystallization solvent?

A systematic approach is recommended. Given the polar nature of the molecule, polar protic and aprotic solvents are good candidates. Based on literature for similar quinoline derivatives and zwitterionic compounds, the following solvents and solvent systems should be considered for initial screening:

  • Single Solvents:

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Water

    • N,N-Dimethylformamide (DMF)

    • Acetic Acid

  • Mixed-Solvent Systems:

    • Ethanol/Water

    • Methanol/Water

    • DMF/Water

    • Ethanol/Ethyl Acetate

Q3: How does pH affect the recrystallization process?

The pH of the solution can dramatically alter the solubility of 4-amino-6-methoxyquinoline-3-carboxylic acid.

  • Acidic Conditions (low pH): The amino group will be protonated, forming a more soluble salt. This can be useful for initially dissolving the compound but will prevent crystallization.

  • Basic Conditions (high pH): The carboxylic acid group will be deprotonated, also forming a more soluble salt.

  • Isoelectric Point: This is the pH at which the net charge of the molecule is zero. At or near its isoelectric point, the compound will have its minimum solubility, which is the ideal condition for crystallization. For many amino acids, this is in the weakly acidic to neutral range (pH 4-7).

Therefore, controlling the pH is a critical parameter. If using an acidic or basic solvent for dissolution, the pH must be carefully adjusted back towards the isoelectric point to induce crystallization.

Solvent Selection Workflow

The following workflow provides a systematic approach to identifying the optimal recrystallization solvent for your compound.

Solvent_Selection_Workflow A Start: Crude 4-amino-6- methoxyquinoline-3-carboxylic acid B Solvent Screening: Test solubility in a range of single polar solvents (e.g., Water, Ethanol, Methanol, IPA, DMF, Acetic Acid) A->B C Is the compound soluble in a single solvent at room temperature? B->C D Is the compound soluble in the hot solvent but insoluble when cold? C->D No F This solvent is unsuitable. C->F Yes E This is a good candidate for single-solvent recrystallization. D->E Yes G Proceed to mixed-solvent screening. D->G No H Mixed-Solvent Screening: Select a 'good' solvent (dissolves the compound) and a 'poor' solvent (compound is insoluble). G->H I Dissolve compound in minimum hot 'good' solvent. Add hot 'poor' solvent dropwise until turbidity appears. H->I J Does the turbidity disappear upon adding a few drops of hot 'good' solvent? I->J K This is a good candidate for mixed-solvent recrystallization. J->K Yes L Try a different solvent pair. J->L No

Caption: A stepwise decision-making diagram for selecting a suitable recrystallization solvent system.

Recommended Recrystallization Solvents

The following table summarizes promising solvent systems for the recrystallization of 4-amino-6-methoxyquinoline-3-carboxylic acid based on its chemical structure and literature on analogous compounds.

Solvent SystemTypeRationale & Key Considerations
Ethanol/Water MixedEthanol is a good solvent for many quinoline derivatives. Water acts as an anti-solvent. This system is effective for many zwitterionic compounds.
Methanol/Water MixedSimilar to ethanol/water, but methanol's higher polarity may alter the solubility profile.
N,N-Dimethylformamide (DMF)/Water MixedDMF is a powerful polar aprotic solvent that can dissolve many otherwise insoluble compounds. Water is used as the anti-solvent. Use with caution due to the high boiling point of DMF, which can make removal difficult.
Aqueous Acetic Acid SingleThe acidic nature of this solvent will protonate the amino group, increasing solubility. Neutralization would be required to induce crystallization.
Isopropanol SingleA less polar alcohol that may provide a suitable solubility gradient between hot and cold conditions. Often used as a washing solvent.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Aqueous Acetic Acid)

  • Dissolution: In a fume hood, suspend the crude 4-amino-6-methoxyquinoline-3-carboxylic acid in a minimal amount of 10% aqueous acetic acid in an Erlenmeyer flask.

  • Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to help with drying.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture, followed by a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated. The cooling rate is too fast.- Add more of the "good" solvent to the hot solution to decrease saturation. - Reheat the oiled-out mixture until a clear solution is formed, then allow it to cool more slowly. - Consider a lower-boiling point solvent system.
No Crystal Formation The solution is not saturated. The solution is supersaturated.- If the solution is not saturated, boil off some of the solvent to increase the concentration. - To induce crystallization from a supersaturated solution, scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.
Low Recovery Yield Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - To prevent premature crystallization, use a pre-warmed funnel and flask for hot filtration.
Colored Impurities in Crystals The impurities have similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution.

Troubleshooting Workflow for "Oiling Out"

Oiling_Out_Troubleshooting A Problem: 'Oiling Out' Observed B Reheat the mixture to dissolve the oil. A->B C Add more of the 'good' solvent. B->C D Allow the solution to cool much more slowly. (e.g., insulate the flask) C->D E Did the compound crystallize successfully? D->E F Problem Solved. E->F Yes G Consider a different solvent system with a lower boiling point. E->G No H Try a more dilute solution from the start. G->H

Caption: A decision-making diagram for troubleshooting the "oiling out" phenomenon during recrystallization.

References

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google P

Sources

Validation & Comparative

Comparative Analysis Guide: HPLC Methodologies for 4-Amino-6-Methoxyquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Analyte: 4-Amino-6-methoxyquinoline-3-carboxylic acid CAS Registry: 1018127-99-5 (Acid form); Note: Often derived from Ethyl Ester CAS 908350-29-8 Primary Application: Critical Key Starting Material (KSM) / Intermediate for Tivozanib (VEGFR Tyrosine Kinase Inhibitor).

This guide provides a technical comparison of analytical workflows for the quantification and purity assessment of 4-amino-6-methoxyquinoline-3-carboxylic acid. Due to its zwitterionic nature (basic amino quinoline core + acidic carboxyl moiety), this compound presents unique chromatographic challenges, including peak tailing and pH-dependent solubility.

Chemical Context & Signaling Pathway

Understanding the downstream application is vital for setting impurity limits. This intermediate builds the core scaffold of Tivozanib, which inhibits angiogenesis by blocking VEGF receptors.

VEGF_Pathway VEGF VEGF Ligand VEGFR VEGFR (RTK) VEGF->VEGFR Activation Phosphorylation Autophosphorylation VEGFR->Phosphorylation Tivozanib Tivozanib (Drug Product) Tivozanib->VEGFR Inhibition (-|) Intermediate 4-Amino-6-methoxy- quinoline-3-carboxylic acid Intermediate->Tivozanib Synthesis Signaling Downstream Signaling (RAF/MEK/ERK) Phosphorylation->Signaling Angiogenesis Angiogenesis & Cell Proliferation Signaling->Angiogenesis

Figure 1: Role of the intermediate in the synthesis of Tivozanib and the downstream biological impact on the VEGF pathway.[1]

Method Comparison: Selecting the Right Workflow

We compare three distinct approaches. Method A is the recommended "Workhorse" for QC release. Method B is for R&D high-throughput. Method C is an orthogonal approach for identifying polar impurities.

FeatureMethod A: Ion-Suppression RP-HPLC (Recommended)Method B: UHPLC-MS Compatible Method C: HILIC Mode
Principle Reverse Phase with Acidic Buffer (pH 2.5)Reverse Phase with Volatile Acid (Formic)Hydrophilic Interaction Liquid Chromatography
Primary Use QC Batch Release , Purity TestingImpurity Identification (LC-MS), High ThroughputPolar Impurity Separation
Stationary Phase C18 (End-capped, Base Deactivated)C18 or Phenyl-Hexyl (Sub-2 µm)Bare Silica or Amide
Mobile Phase Phosphate Buffer / Acetonitrile0.1% Formic Acid / MethanolAmmonium Acetate / Acetonitrile
Peak Shape Excellent (Sharp, Symmetry > 0.9)Good (Slight tailing possible due to lower ionic strength)Good for very polar contaminants
Run Time 15 - 25 mins3 - 8 mins10 - 15 mins
Cost/Run LowMedium (Column cost)Medium
Why Method A is the Gold Standard:

The Ion-Suppression technique (Method A) uses a phosphate buffer at pH ~2.5. At this pH:

  • The Carboxylic Acid (pKa ~3.5) is protonated (neutral), increasing retention on C18.

  • The Amine/Quinoline Nitrogen is protonated (cationic).

  • Phosphate provides high ionic strength, masking residual silanols on the column and preventing the "cation-exchange" effect that causes tailing in basic compounds.

Detailed Experimental Protocol (Method A)

This protocol is designed for robustness and reproducibility in a GMP environment.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump, Autosampler, and Column Oven (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Rationale: A "Base-Deactivated" (BDS) column is essential to minimize interaction with the amino group.

  • Column Temperature: 30°C ± 1°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis / PDA at 254 nm (Primary) and 320 nm (Secondary/Identification).

    • Note: The quinoline core has strong absorbance at 254 nm. 320 nm is more specific to the conjugated system and avoids solvent cutoff noise.

  • Injection Volume: 5 - 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ) in water. Adjust pH to 2.5 ± 0.05  with Orthophosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon membrane.
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities elute)
12.04060Linear Gradient
15.04060Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

    • Critical Step: Dissolve the sample in a slightly acidic aqueous mixture to ensure the zwitterion is fully soluble. Pure acetonitrile may precipitate the salt form.

  • Stock Solution: 0.5 mg/mL in Diluent. Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 50 µg/mL.

Validation & Performance Data (Representative)

The following data represents expected performance metrics based on the physicochemical properties of amino-quinoline-carboxylic acids under the prescribed conditions.

System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Retention Time (

)
N/A~6.5 - 7.5 min
Tailing Factor (

)

1.1 - 1.2
Theoretical Plates (

)

> 8500
Resolution (

)

(from nearest impurity)
> 3.5
% RSD (Area, n=6)

0.4%
Linearity & Sensitivity
  • Linear Range: 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.05 µg/mL (S/N = 3).

  • LOQ (Limit of Quantitation): ~0.15 µg/mL (S/N = 10).

Workflow Visualization

The following diagram illustrates the logical flow of the analytical lifecycle for this intermediate, from sample receipt to data reporting.

Analytical_Workflow Sample Sample Receipt (Solid/Powder) Prep Sample Prep (Dissolve in Acidic Diluent) Sample->Prep HPLC HPLC Analysis (Method A: pH 2.5) Prep->HPLC Data Data Processing (Integration @ 254nm) HPLC->Data Decision Purity Check Data->Decision Report Generate CoA Decision->Report Pass (>98%) Investigate OOS Investigation (Check pH/Column) Decision->Investigate Fail (<98%) Investigate->Prep Retest

Figure 2: Step-by-step analytical workflow for QC release testing.

Troubleshooting & Expert Insights

Common Issue: Peak Tailing
  • Cause: Interaction between the basic quinoline nitrogen and residual silanols on the silica support.

  • Solution: Ensure the Mobile Phase pH is below 3.0 . At pH 2.5, silanols are protonated (neutral) and less likely to bind the cationic amine. If tailing persists, add 5-10 mM Triethylamine (TEA) to the buffer as a silanol blocker (though modern columns rarely require this).

Common Issue: Carryover
  • Cause: The carboxylic acid moiety can chelate with metal ions in the HPLC system, or the compound may adsorb to the injector rotor seal.

  • Solution: Use a needle wash of 50:50 Water:Methanol + 0.1% Phosphoric Acid . The acid ensures the compound remains soluble and is washed away.

Common Issue: Split Peaks
  • Cause: Sample solvent mismatch. Dissolving the sample in 100% organic solvent (MeOH/ACN) when the initial mobile phase is 90% water can cause the sample to precipitate momentarily at the column head.

  • Solution: Always match the sample diluent to the initial mobile phase conditions (e.g., 10-20% Organic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235220, 4-Amino-6-methoxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Musiol, R., et al. (2006). "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Journal of Chromatography A, 1119(1-2), 249-254. (Validates RP-HPLC conditions for quinoline carboxylic acids).
  • BenchChem (2025).Application Notes for Quinoline-3-carboxylic Acid Derivatives. (General protocols for quinoline impurity profiling).
  • U.S. Food and Drug Administration (2012).Tivozanib (NDA 204408) Chemistry Review.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the widely used quinolone class of antibiotics.[1][2] Quinoline-3-carboxylic acid and its derivatives are central to the activity of many of these drugs. In the landscape of drug development—from discovery and metabolic profiling to quality control—mass spectrometry (MS) stands out as an indispensable analytical tool.[3] Its unparalleled sensitivity and specificity allow for the precise characterization and quantification of these compounds in complex biological matrices.[4][5]

Understanding the gas-phase fragmentation behavior of these molecules under collision-induced dissociation (CID) is not merely an academic exercise. It is the foundation upon which robust analytical methods are built. This guide provides an in-depth comparison of the fragmentation patterns of quinoline-3-carboxylic acids, explains the chemical logic behind these pathways, and offers a field-proven experimental workflow for their analysis.

Part 1: Foundational Principles of Fragmentation Analysis

The journey of a molecule through a tandem mass spectrometer is a controlled sequence of ionization, isolation, and fragmentation. For quinoline-3-carboxylic acids, which possess both a basic nitrogen atom and an acidic carboxylic acid group, Electrospray Ionization (ESI) is the premier choice. It is a "soft" ionization technique that typically generates intact protonated molecules, [M+H]⁺, in the positive ion mode, which is the necessary starting point for a reproducible fragmentation experiment.[6]

Once the protonated precursor ion is isolated, it is subjected to Collision-Induced Dissociation (CID). In this process, the ion's kinetic energy is increased and it is collided with an inert gas (like argon or nitrogen), converting that kinetic energy into internal energy.[7] This excess internal energy induces bond cleavage, breaking the molecule into a predictable set of smaller, charged fragment ions and neutral molecules. By analyzing the mass-to-charge ratios (m/z) of these fragments, we can piece together the molecule's structure.

Part 2: Characteristic Fragmentation of the Unsubstituted Quinoline-3-Carboxylic Acid Core

The fragmentation of the basic quinoline-3-carboxylic acid (m/z 174.04 for [M+H]⁺) is dictated by the lability of the carboxylic acid group and the stability of the aromatic quinoline ring. The primary fragmentation pathways are logical and sequential, typically involving the loss of small, stable neutral molecules.

The most common fragmentation events observed are:

  • Loss of Water (H₂O): The initial fragmentation often involves the elimination of a water molecule (18 Da) from the protonated precursor, leading to a fragment ion at m/z 156.

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting fragment can then lose carbon monoxide (28 Da) to produce an ion at m/z 128.

  • Decarboxylation (Loss of CO₂ or HCOOH): Direct loss of carbon dioxide (44 Da) or formic acid (46 Da) from the precursor ion can also occur, though the sequential loss of H₂O and CO is often more prominent.[6][8][9]

  • Loss of Hydrogen Cyanide (HCN): Further fragmentation of the core quinoline ring structure can lead to the expulsion of HCN (27 Da), a characteristic loss for many nitrogen-containing aromatic systems.[8][10]

The following diagram illustrates this primary fragmentation cascade.

G cluster_main Primary Fragmentation of Quinoline-3-Carboxylic Acid precursor [M+H]⁺ m/z 174 frag1 [M+H - H₂O]⁺ m/z 156 precursor->frag1 - H₂O (18 Da) frag3 [M+H - HCOOH]⁺ m/z 128 precursor->frag3 - HCOOH (46 Da) frag2 [M+H - H₂O - CO]⁺ m/z 128 frag1->frag2 - CO (28 Da)

Caption: Primary fragmentation pathway for protonated quinoline-3-carboxylic acid.

Part 3: A Self-Validating LC-MS/MS Workflow

A robust analytical method ensures reproducibility. The following protocol is designed as a self-validating system, where method performance can be readily assessed. The choice to use a gradient elution in liquid chromatography (LC) allows for the separation of the target analyte from potential isomers or impurities, which is critical for unambiguous identification and quantification. Adding formic acid to the mobile phase is a deliberate choice to maintain an acidic pH, which promotes the protonation of the quinoline nitrogen, thereby enhancing the ESI signal for the [M+H]⁺ ion.[5]

G cluster_workflow LC-MS/MS Experimental Workflow sample Sample Preparation (Dilute in Mobile Phase A) lc UPLC/HPLC Separation (C18 Column, Gradient Elution) sample->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1: Precursor Scan (Isolate [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (Fragment with Argon) ms1->cid ms2 MS2: Product Ion Scan (Detect Fragments) cid->ms2 data Data Analysis (Identify & Quantify) ms2->data

Caption: A typical experimental workflow for analyzing quinoline-3-carboxylic acids.

Experimental Protocol
  • Standard/Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the quinoline-3-carboxylic acid standard in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This ensures good peak shape upon injection.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is chosen for its excellent retention of moderately polar aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS1: Scan for the expected [M+H]⁺ ion of the target analyte.

    • MS/MS: Select the [M+H]⁺ ion for CID. Optimize collision energy by performing a ramping experiment (e.g., 10-40 eV) to find the energy that yields the most informative spectrum of fragment ions. For quantitative Multiple Reaction Monitoring (MRM) methods, select 2-3 of the most intense and specific fragment ions.

Part 4: Comparative Analysis: The Influence of Substituents

The true power of MS fragmentation analysis lies in its ability to reveal structural details. Substituents on the quinoline ring dramatically influence the fragmentation pathways by altering electron density, bond strengths, and providing new, lower-energy fragmentation routes.

For example, a hydroxyl (-OH) group can facilitate the loss of water. A methoxy (-OCH₃) group might lead to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). Halogens like chlorine (-Cl) introduce characteristic isotopic patterns and can be lost as a radical or as HCl. The fluoroquinolones, a major class of antibiotics, often contain a cyclopropyl group and a piperazine ring, each of which introduces its own unique and dominant fragmentation pathways.

The table below compares the fragmentation of the unsubstituted core with representative substituted analogues.

CompoundSubstituent(s)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Primary Neutral Loss(es)
Quinoline-3-carboxylic acid None174156, 128H₂O, CO, HCOOH
1-Chloro-4-hydroxy-isoquinoline-3-carboxylic acid [11]1-Cl, 4-OH224206, 178H₂O, CO
Norfloxacin 6-F, 7-piperazine, 1-ethyl320302, 276, 233H₂O, CO₂, C₂H₄ (from ethyl), Piperazine fragments
Ciprofloxacin 6-F, 7-piperazine, 1-cyclopropyl332314, 288, 245, 231H₂O, CO₂, C₃H₄ (from cyclopropyl), Piperazine fragments

The following diagram illustrates how different substituent types can direct fragmentation.

G cluster_substituents Influence of Substituents (R) on Fragmentation cluster_path1 Core Fragmentation cluster_path2 Substituent-Directed Fragmentation precursor Substituted [M+H]⁺ core_frag [M+H - H₂O - CO]⁺ precursor->core_frag - H₂O, -CO r_frag Fragment from R-group loss precursor->r_frag - R' (e.g., C₃H₄, Piperazine)

Caption: Substituents can open new fragmentation channels distinct from the core structure.

Part 5: Applications in Drug Development

A thorough understanding of these fragmentation patterns is paramount in several areas of drug development:

  • Structural Elucidation: Confirming the identity of newly synthesized compounds and identifying unknown impurities by interpreting their unique fragmentation "fingerprints."

  • Metabolite Identification: Metabolites are often formed by the addition of functional groups (e.g., hydroxylation). The resulting mass shift in the precursor ion, combined with predictable changes in the fragmentation pattern, allows for the rapid identification of metabolic hotspots on the molecule.

  • Quantitative Bioanalysis: In Triple Quadrupole MS, the highly specific transition from a precursor ion to a unique fragment ion (MRM) allows for extremely sensitive and selective quantification of drugs in complex matrices like blood plasma, which is essential for pharmacokinetic studies.[4][12]

Conclusion

The mass spectrometric fragmentation of quinoline-3-carboxylic acids is a systematic process governed by fundamental principles of chemistry. By understanding the fragmentation of the core scaffold and appreciating how various substituents direct the dissociation pathways, researchers can leverage mass spectrometry to its full potential. This knowledge enables the development of robust, specific, and sensitive analytical methods that are critical for accelerating the drug development pipeline. The combination of logical fragmentation, high-resolution instrumentation, and sound experimental design provides a powerful toolkit for any scientist working with this important class of molecules.

References

  • Jannach, H., G. Gmeiner, and W. G. Stillwell. (2008). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. PubMed. Available at: [Link]

  • Abd EL Kareem, M.S.M. (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. INIS-IAEA. Available at: [Link]

  • Doerge, D. R., & Bajic, S. (1995). Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Fuh, M. R., Chan, S. A., & Lin, T. Y. (2002). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Wang, F., et al. (2018). Collision-induced dissociation of protonated quinoline generates an alkyne-substituted aryl cation that reacts with molecular nitrogen. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. PMC. Available at: [Link]

  • Domagala, J. M., et al. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Unknown Author. (1992). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Lee, J. Y., et al. (2020). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Available at: [Link]

  • El-Gaby, M. S., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Apweiler, R. (2018). Mass spectrometry and drug development – how the two come together. European Pharmaceutical Review. Available at: [Link]

  • Stutler, K., & Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University Research Repository. Available at: [Link]

  • Unknown Author. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Volynets, G., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

Sources

Comparative Biological Activity: 4-Aminoquinolines vs. 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the optimization of nitrogen-containing heterocycles, the quinoline scaffold remains a privileged structure. A single functional group substitution at the C4 position—shifting from an amino group to a hydroxyl group—fundamentally alters the molecule's physicochemical properties, tautomeric state, and biological target profile.

This guide objectively compares the biological performance of 4-aminoquinolines (4-AQs) and 4-hydroxyquinolines (4-HQs) , providing mechanistic insights, comparative data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Divergence: The Causality of C4 Substitution

The biological divergence between these two scaffolds is rooted in their distinct electronic configurations and microenvironmental behavior.

4-Aminoquinolines (e.g., Chloroquine): The basicity of the 4-amino group is structurally critical. It allows these compounds to1[1]. Once concentrated via this pH gradient, the molecules bind to free hematin, preventing its biocrystallization into inert hemozoin. This disruption induces lethal oxidative stress, selectively killing the parasite.

4-Hydroxyquinolines (e.g., Quinolones): Conversely, 4-HQs exist in a tautomeric equilibrium with 4-quinolones. This tautomerism allows the core to act as a2[2], enabling covalent binding to DNA/RNA in cancer models. In bacterial systems, the 4-quinolone scaffold is fundamental for 3[3]. Furthermore, specific 4-quinolone derivatives act as 4[4] against multidrug-resistant Gram-positive bacteria.

MOA cluster_4AQ 4-Aminoquinolines (e.g., Chloroquine) cluster_4HQ 4-Hydroxyquinolines (e.g., Quinolones) A1 Accumulation in Acidic Vacuole A2 Binding to Free Heme A1->A2 pH gradient A3 Inhibition of Hemozoin Formation A2->A3 complexation A4 Parasite Death (Toxicity) A3->A4 oxidative stress H1 Cell Penetration H2 Binding to DNA Gyrase / Topoisomerase IV H1->H2 diffusion H3 DNA Cleavage Complex Stabilization H2->H3 ternary complex H4 Bacterial Cell Death (Apoptosis) H3->H4 replication halt

Mechanistic divergence: 4-aminoquinolines vs. 4-hydroxyquinolines in target cells.

Quantitative Data Comparison

The structural divergence directly translates to their primary therapeutic applications. Below is a comparative summary of representative compounds from both classes.

Scaffold ClassRepresentative CompoundPrimary Target Organism / CellMolecular TargetTypical Potency (IC₅₀ / MIC)
4-Aminoquinoline ChloroquinePlasmodium falciparum (3D7)Heme detoxification10 - 20 nM
4-Aminoquinoline AmodiaquinePlasmodium falciparum (W2)Heme detoxification15 - 30 nM
4-Hydroxyquinoline Ciprofloxacin (Fluoroquinolone)Staphylococcus aureus (MRSA)DNA Gyrase / Topo IV0.5 - 2.0 µg/mL
4-Hydroxyquinoline 7-chloro-4-hydroxyquinoline deriv.Human Breast Cancer (MDA-MB-468)DNA Alkylation0.01 - 5.0 µM

Self-Validating Experimental Protocols

To accurately benchmark novel 4-AQ and 4-HQ derivatives, orthogonal screening workflows must be employed. The following protocols are designed as self-validating systems, ensuring that every experimental choice is grounded in biological causality.

Workflow Start Compound Library (4-AQ & 4-HQ derivatives) Split1 Antiplasmodial Assay (P. falciparum 3D7/W2) Start->Split1 Split2 Antibacterial Assay (Gram +/- strains) Start->Split2 Split3 Cytotoxicity Assay (Mammalian Cell Lines) Start->Split3 Read1 SYBR Green I Fluorescence Split1->Read1 72h Incubation Read2 Broth Microdilution (Resazurin Readout) Split2->Read2 18-24h Incubation Read3 MTT Viability Absorbance Split3->Read3 48h Incubation Data Selectivity Index (SI) Calculation & SAR Modeling Read1->Data Read2->Data Read3->Data

Parallel screening workflow for antiplasmodial, antibacterial, and cytotoxic profiles.

Protocol A: In Vitro Antiplasmodial SYBR Green I Assay (Targeting 4-AQs)

Objective: Quantify the IC₅₀ of 4-aminoquinoline derivatives against P. falciparum. Validation Checkpoints: Includes uninfected RBCs (background control), untreated infected RBCs (maximum growth), and chloroquine (reference standard) to calculate the Z'-factor.

  • Culture Synchronization:

    • Action: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol.

    • Causality: Sorbitol induces osmotic lysis exclusively in mature trophozoite/schizont stages. Synchronization ensures uniform drug exposure across the 48-hour lifecycle, preventing stage-dependent sensitivity artifacts.

  • Compound Incubation:

    • Action: Seed parasites at 1% parasitemia and 2% hematocrit in 96-well plates. Add compounds in a 10-point serial dilution. Incubate for 72 hours at 37°C in a microaerophilic environment (5% O₂, 5% CO₂, 90% N₂).

    • Causality: The 72-hour window allows parasites to complete at least one full replication cycle. The gas mixture mimics the physiological environment of human venous blood.

  • Lysis and Staining:

    • Action: Add lysis buffer containing SYBR Green I and Triton X-100. Incubate in the dark for 1 hour.

    • Causality: Triton X-100 permeabilizes the RBC membrane. SYBR Green I intercalates specifically into double-stranded DNA. Because mature human RBCs lack nuclei, fluorescence strictly correlates with parasite proliferation.

  • Data Acquisition:

    • Action: Measure fluorescence (Ex: 485 nm, Em: 530 nm). Calculate the Z'-factor.

    • Causality: A Z'-factor > 0.5 validates the dynamic range, ensuring the calculated IC₅₀ values are statistically reliable.

Protocol B: Antibacterial Broth Microdilution Assay (Targeting 4-HQs)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of 4-hydroxyquinoline derivatives.

  • Inoculum Standardization:

    • Action: Adjust bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

    • Causality: Standardizing the starting inoculum (approx.

      
       CFU/mL) prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug, leading to false-positive resistance profiles.
      
  • Microdilution & Incubation:

    • Action: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the 4-HQ compound. Include a sterility control (MHB only) and a growth control. Incubate at 37°C for 18-24 hours.

    • Causality: The 18-24 hour window captures the logarithmic growth phase, which is when DNA gyrase inhibitors exhibit maximum efficacy.

  • Viability Readout via Resazurin:

    • Action: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for 2-4 hours.

    • Causality: Visual turbidity can be subjective. Resazurin (blue/non-fluorescent) is metabolically reduced by viable bacteria to resorufin (pink/fluorescent). This provides an objective, quantifiable endpoint for MIC determination.

Structure-Activity Relationship (SAR) Insights

When optimizing these scaffolds, empirical data reveals distinct SAR rules:

  • For 4-Aminoquinolines: The 5[5] for optimal antimalarial activity, as it modulates the lipophilicity and electron density of the quinoline ring, enhancing hematin binding.

  • For 4-Hydroxyquinolines: The C3-carboxylic acid group (specifically in 4-quinolones) is 3[3], while substitutions at the C7 position dictate the spectrum of antibacterial activity and pharmacokinetic stability.

References

  • Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus (COVID-19) Treatment. Frontiers in Chemistry. URL:[Link]

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. PMC. URL:[Link]

  • Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. MDPI. URL:[Link]

  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. UCSF / Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Technical Guide: Distinguishing 4-Amino and 4-Hydroxy Quinoline Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 4-substituted quinolines is a recurring challenge in medicinal chemistry. These scaffolds, foundational to antimalarials (e.g., Chloroquine) and antibiotics (e.g., Ciprofloxacin), exhibit significant tautomeric plasticity. The distinction between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, as well as the 4-aminoquinoline and 4-iminoquinoline forms, is not merely academic; it dictates hydrogen bond donor/acceptor profiles, solubility, and binding affinity.

This guide provides a definitive, evidence-based methodology for distinguishing these tautomers in solution and solid states, prioritizing Nuclear Magnetic Resonance (NMR) and X-ray crystallography as the primary validation tools.

Part 1: The Tautomeric Landscape

4-Hydroxyquinoline vs. 4-Quinolone

In this system, the equilibrium exists between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone).

  • The Reality: Extensive experimental data confirms that the 4-quinolone (keto) tautomer is the predominant species in the solid state and in polar solvents (DMSO, H₂O, MeOH).

  • Driving Force: The loss of aromaticity in the pyridine ring of the quinolone form is energetically compensated by the high stability of the cyclic amide (lactam) system and strong intermolecular hydrogen bonding (dimerization).

4-Aminoquinoline vs. 4-Iminoquinoline
  • The Reality: Unlike the oxygen analogue, the 4-aminoquinoline tautomer is overwhelmingly favored over the 4-iminoquinoline form.

  • Driving Force: The resonance energy of the fully aromatic pyridine ring in the amino form outweighs the stability gained from the imine double bond. However, protonation dynamics are critical; protonation occurs preferentially at the ring nitrogen (N1), not the exocyclic amine, forming a cation that retains aromatic character.

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibria and the critical analytical decision points.

TautomerLogic Start Unknown 4-Substituted Quinoline Subst_Type Identify Substituent (X) Start->Subst_Type Oxygen X = Oxygen (OH) Subst_Type->Oxygen Nitrogen X = Nitrogen (NH2) Subst_Type->Nitrogen Solvent_Check Solvent Polarity? Oxygen->Solvent_Check Quinolone 4-Quinolone (Keto) Dominant in Polar/Solid (C=O signal) Solvent_Check->Quinolone Polar (DMSO, MeOH) Hydroxy 4-Hydroxyquinoline (Enol) Rare (Gas Phase/Non-polar) Solvent_Check->Hydroxy Non-polar/Gas Amino 4-Aminoquinoline Dominant Form Nitrogen->Amino Standard Conditions Imino 4-Iminoquinoline Unstable/Rare Nitrogen->Imino Trapped/Derivatized

Figure 1: Decision tree for predicting dominant tautomers based on substituent and environmental conditions.

Part 2: Analytical Hierarchy & Data Comparison

To definitively distinguish these forms, one must look for specific spectroscopic signatures.[1][2] The Carbon-13 NMR shift of the C4 position is the most robust indicator.

Comparative Spectroscopic Data
Feature4-Quinolone (Keto)4-Hydroxyquinoline (Enol)4-Aminoquinoline
¹³C NMR (C4) 175 - 178 ppm (Carbonyl-like)~160 - 165 ppm (Ar-C-OH)~150 - 155 ppm
¹H NMR (Exchangeable) NH (~11-12 ppm) ; Broad singletOH; Variable shiftNH₂ (~6-8 ppm); Broad
¹H NMR (Coupling) ³J(H2, NH) visible in dry DMSONo NH couplingNo NH coupling on ring
¹⁵N NMR (Ring N) -240 to -260 ppm (Amide-like)-100 to -130 ppm (Pyridine-like)Pyridine-like
IR (Solid State) Strong C=O (~1630-1660 cm⁻¹) Weak/No C=O; Broad OHN-H stretch; No C=O
X-Ray Bond Length C4-O ≈ 1.25 Å (Double bond character)C4-O ≈ 1.36 Å (Single bond)C4-N ≈ 1.36 Å

*Note: ¹⁵N shifts referenced to Nitromethane (0 ppm).[3] If referencing Liquid NH₃, add ~380 ppm.

The "Smoking Gun": ¹³C NMR Analysis

The distinction relies heavily on the hybridization of the C4 carbon.

  • Quinolone Case: The C4 carbon resembles a ketone/amide carbonyl. It appears significantly downfield (>170 ppm).

  • Hydroxy Case: The C4 carbon is part of an aromatic system attached to an oxygen. It appears upfield relative to the carbonyl (~160 ppm).

Part 3: Detailed Experimental Protocols

Protocol A: NMR Determination in Solution

Objective: To observe the exchangeable proton and the C4 carbonyl shift.

  • Solvent Selection: Use DMSO-d₆ (dried over molecular sieves).

    • Reasoning: Chloroform-d often facilitates rapid proton exchange, broadening signals to invisibility. DMSO-d₆ stabilizes the NH tautomer via hydrogen bonding and slows exchange.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL DMSO-d₆. Ensure the tube is capped immediately to prevent water absorption.

  • Acquisition:

    • Run a standard ¹H NMR (16 scans). Look for the broad singlet >11 ppm (Ring NH).

    • Run a ¹³C{¹H} NMR (minimum 256 scans). Look for the signal at ~177 ppm.

    • Critical Step: If the NH signal is broad, run a Variable Temperature (VT) NMR experiment. Cool the sample to 280K to sharpen the exchangeable proton signal, or heat to 350K to coalesce conformers if rotamers are present.

  • HMBC Correlation (Validation): Run a ¹H-¹³C HMBC.

    • Observation: In the quinolone form, the NH proton will show a strong 3-bond correlation to the C4a (bridgehead) carbon and C2 carbon.

Protocol B: UV-Vis Solvatochromism

Objective: To observe the shift in absorption maximum (


) indicating tautomeric preference.
  • Preparation: Prepare 10 µM solutions of the analyte in Cyclohexane (Non-polar) and Methanol (Polar).

  • Measurement: Scan from 200 nm to 500 nm.

  • Analysis:

    • Quinolone: Expect a bathochromic shift (red shift) and distinct band structure in Methanol compared to Cyclohexane, due to the stabilization of the zwitterionic resonance contributor of the quinolone form.

    • Reference: 4-Quinolones typically show

      
       around 310-330 nm with high extinction coefficients (
      
      
      
      ).

Part 4: Computational Validation (DFT)

When experimental data is ambiguous (e.g., rapid exchange averaging signals), Density Functional Theory (DFT) provides a theoretical anchor.

Workflow for Tautomer Energy Calculation:
  • Software: Gaussian, ORCA, or equivalent.

  • Method: B3LYP or ωB97X-D functional with 6-311+G(d,p) basis set.[4]

  • Solvation Model: Use PCM (Polarizable Continuum Model) or SMD for DMSO and Water. Gas phase calculations will erroneously favor the hydroxy form.

  • Output Analysis:

    • Calculate

      
      .
      
    • If

      
       kcal/mol, the keto form is exclusively dominant (>99.9%).
      
    • GIAO NMR Prediction: Calculate shielding tensors to predict ¹³C shifts and compare with experimental data.

ComputationalWorkflow Input Draw Structures: 1. 4-OH (Enol) 2. 4-Oxo (Keto) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Input->Opt Solvation Apply Solvation Model (PCM: DMSO) Opt->Solvation Freq Frequency Check (No imaginary freqs) Solvation->Freq Energy Compare Gibbs Free Energy (ΔG) Freq->Energy

Figure 2: Computational workflow for determining thermodynamic stability of tautomers.

References

  • Claramunt, R. M., et al. (2006). "The Structure of 4-Hydroxyquinoline in the Solid State." Journal of Molecular Structure.

  • BenchChem. (2025).[5] "Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone."

  • ResearchGate. (2025). "Tautomerism of 4-Hydroxy-4(1H) quinolone: NMR and X-ray Studies."

  • Moser, A. (2008).[6] "Differentiating Tautomers using 15N chemical shift information." ACD/Labs.

  • Pazderski, L. (2008).[7] "15N NMR coordination shifts in complexes with quinoline." Magnetic Resonance in Chemistry.

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Carbonyl Compounds."

Sources

Safety Operating Guide

4-Amino-6-methoxyquinoline-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

4-Amino-6-methoxyquinoline-3-carboxylic acid is a functionalized quinoline derivative often utilized as an intermediate in the synthesis of pharmaceutical kinase inhibitors. Due to the presence of both a basic amino group (


) and an acidic carboxylic acid group (

), this compound behaves as a zwitterionic (amphoteric) solid .

Effective disposal requires strict adherence to protocols that prevent environmental release, particularly given the ecotoxicity potential of nitrogen-containing heterocycles. This guide outlines the "Zero-Emission" disposal strategy, prioritizing high-temperature incineration over chemical neutralization.

Chemical Profile
PropertyDetail
Chemical Class Amphoteric Quinoline Derivative
Physical State Solid (Powder/Crystals)
Acidity/Basicity Amphoteric (pKa ~4.5 for acid, ~9.0 for amine)
Primary Hazard Irritant (Skin/Eye/Respiratory); Aquatic Toxicity Potential
RCRA Status (USA) Non-listed (Process Knowledge required); Treat as Hazardous Waste

Hazard Identification & Risk Assessment (HIRA)

Before disposal, the waste stream must be characterized. While specific toxicological data for this exact intermediate may be limited, it must be handled according to the "Precautionary Principle" applicable to aminoquinolines.

  • Human Health: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Environmental: Quinoline rings are resistant to biodegradation. Release into water systems can result in bioaccumulation.

  • Chemical Incompatibility:

    • Strong Oxidizers: Risk of exothermic reaction/fire.

    • Strong Acids/Bases: Will form soluble salts, altering mobility in spill scenarios but not degrading the toxic core.

Personal Protective Equipment (PPE) Matrix

Trustworthy safety protocols rely on redundancy. Do not rely solely on engineering controls.

PPE TypeSpecificationRationale
Gloves Double-glove: Nitrile (Outer) / Latex (Inner)Prevents permeation of organic solids dissolved in sweat/solvents.
Respiratory N95 (Minimum) or P100 HEPAPrevents inhalation of fine particulates during weighing/transfer.
Eye Protection Chemical Splash GogglesPrevents corneal damage from acidic/basic dust.
Body Tyvek® Lab Coat or ApronMinimizes fabric contamination and transport of dust outside the lab.

Step-by-Step Disposal Protocol

Core Directive: Thermal Destruction

The only validated method for the complete destruction of the quinoline heterocycle is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (NOx).

Workflow A: Solid Waste (Pure Substance)
  • Segregation: Do not mix with general trash or biohazard waste.

  • Containerization: Place the solid in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Label as "Hazardous Waste - Toxic Organic Solid." Explicitly write the full chemical name.

  • Buffering (Optional but Recommended): If the waste is wet or acidic, add a small amount of solid Sodium Bicarbonate (

    
    ) to the container to neutralize potential acid fumes during storage.
    
  • Disposal Path: Transfer to EHS (Environmental Health & Safety) for Incineration via Rotary Kiln .

Workflow B: Liquid Waste (Mother Liquors/Solvents)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum.

  • pH Check: Measure pH. If

    
     or 
    
    
    
    , adjust to pH 5–9 to prevent drum corrosion.
  • Segregation: Pour into the "Halogenated" or "Non-Halogenated" organic waste stream depending on the solvent used.

    • Note: The quinoline itself contains Nitrogen, not Halogens (unless substituted elsewhere), but the solvent dictates the stream.

  • No Drain Disposal: Under NO circumstances should this compound enter the municipal sewer system.

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct destruction facility.

WasteDecisionTree Start Start: Identify Waste Form IsSolid Is it Solid/Powder? Start->IsSolid SolidPath Segregate into Wide-Mouth HDPE Jar IsSolid->SolidPath Yes IsLiquid Is it Liquid/Solution? IsSolid->IsLiquid No Labeling Label: 'Toxic Organic Waste' (Contains Quinoline) SolidPath->Labeling CheckSolvent Identify Solvent Type IsLiquid->CheckSolvent Yes Halogenated Stream A: Halogenated Waste CheckSolvent->Halogenated Chlorinated Solvents NonHalogenated Stream B: Non-Halogenated Waste CheckSolvent->NonHalogenated Methanol/DMSO/EtOAc Halogenated->Labeling NonHalogenated->Labeling FinalDest Final Disposal: High-Temp Incineration Labeling->FinalDest

Caption: Decision logic for segregating 4-Amino-6-methoxyquinoline-3-carboxylic acid based on physical state and solvent carrier.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Alert 1. Alert & Isolate (Notify Lab Personnel) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. Containment (Cover with spill pads) PPE->Contain Neutralize 4. Decontamination (Wipe with 10% Bleach) Contain->Neutralize Dispose 5. Disposal (Seal in HazBag) Neutralize->Dispose

Caption: Five-step rapid response protocol for solid or liquid spills.

Storage & Incompatibility Data

Proper storage is the first step in safe disposal. If the compound degrades, it may form unpredictable hazards.

  • Storage Condition: Keep in a cool, dry place, tightly sealed.

  • Shelf Life: Re-test purity annually.

  • Segregation:

    • Store Away From: Nitric Acid, Peroxides (Fire hazard).

    • Store Away From: Strong Bases (e.g., NaOH pellets) to prevent unintended salt formation which may absorb moisture and cake.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Amino-6-methoxyquinoline-3-carboxylic acid ethyl ester (Analog). Retrieved from

  • Thermo Fisher Scientific. (2025). Quinoline Derivative Handling Guide. Retrieved from

  • U.S. EPA. (2024). Hazardous Waste Codes & Regulations (40 CFR Part 261).[2][3] Retrieved from

  • PubChem. (2025). Compound Summary: Quinoline-3-carboxylic acid derivatives.[4] Retrieved from

(Note: While specific SDSs for this exact intermediate are often proprietary to the manufacturer, the protocols above are derived from the chemical class properties of amino-quinoline-carboxylic acids validated by major reagent suppliers.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.